Enfenamic Acid
Description
inhibits platelet aggregation
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNLBEFKHHCAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057693 | |
| Record name | Enfenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23049-93-6 | |
| Record name | Enfenamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23049-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enfenamic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023049936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enfenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-phenylethyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ENFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KO5G76R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enfenamic Acid: A Comprehensive Technical Guide to its Synthesis and Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enfenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, is structurally characterized as N-phenethylanthranilic acid. Its synthesis is primarily achieved through the copper-catalyzed Ullmann condensation reaction. This technical guide provides an in-depth exploration of the synthesis pathway of this compound, including a detailed reaction mechanism, experimental protocols for analogous compounds, and a summary of relevant quantitative data. Furthermore, this document presents key spectroscopic data for the characterization of related fenamate compounds, offering a predictive framework for the analysis of this compound.
Introduction
This compound is a derivative of anthranilic acid, a core scaffold for a class of NSAIDs known as fenamates. Like other members of this class, its therapeutic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. The molecular structure of this compound, featuring a phenethyl group attached to the nitrogen of anthranilic acid, dictates its physicochemical properties and biological activity. Understanding the synthesis of this molecule is crucial for its production, derivatization, and the development of novel therapeutic agents.
Synthesis Pathway: The Ullmann Condensation
The primary and most established method for the synthesis of this compound and other N-aryl anthranilic acids is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid with an amine.[1] In the case of this compound, the reactants are 2-chlorobenzoic acid and phenethylamine.
The general synthetic scheme is as follows:
Caption: General Synthesis Pathway of this compound via Ullmann Condensation.
Reaction Mechanism: Copper-Catalyzed N-Arylation
The Ullmann condensation for the synthesis of N-aryl anthranilic acids proceeds through a copper-catalyzed cycle. While the precise mechanism has been a subject of extensive study, a generally accepted pathway involves the following key steps:
-
Formation of a Copper(I) Amide Complex: The reaction is initiated by the formation of a copper(I) amide complex from the amine reactant and a copper(I) salt, which can be generated in situ.
-
Oxidative Addition: The copper(I) amide complex undergoes oxidative addition with the 2-halobenzoic acid. This step involves the insertion of the copper atom into the carbon-halogen bond, leading to a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination, forming the new carbon-nitrogen bond of the N-aryl anthranilic acid and regenerating the copper(I) catalyst, which can then re-enter the catalytic cycle.
Caption: Reaction Mechanism of the Copper-Catalyzed Ullmann Condensation.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of N-aryl anthranilic acids, which are analogous to the synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzoic Acid | Aniline | CuO | K₂CO₃ | - | 180-200 | 4 | ~70 | General Ullmann |
| 2-Bromobenzoic Acid | 1-Aminopyrene | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 97 | [2] |
| 2-Chlorobenzoic Acid | Substituted Anilines | CuO | K₂CO₃ | DMF | Reflux | 7 | Good | [3] |
| 2-Chlorobenzoic Acid | 2,3-Dimethylaniline | Anhydrous CuSO₄ | Na₂CO₃ | DMF | 120-130 | 2 | 85 | Patent CN103420863A |
Experimental Protocols
While a specific protocol for this compound is not detailed in the available literature, the following general procedures for the synthesis of analogous N-aryl anthranilic acids via Ullmann condensation can be adapted.
General Protocol for Copper-Catalyzed Amination of 2-Bromobenzoic Acids[2]
-
A mixture of the 2-bromobenzoic acid (8.8 mmol), the corresponding amine (9.3 mmol), potassium carbonate (8.8 mmol), copper powder (0.8 mmol), and copper(I) oxide (0.4 mmol) in 3 mL of 2-ethoxyethanol is prepared.
-
The reaction mixture is refluxed at 130°C for 24 hours under a nitrogen atmosphere.
-
After cooling, the mixture is poured into 30 mL of water containing decolorizing charcoal.
-
The mixture is filtered through Celite.
-
The crude product is precipitated by acidifying the filtrate with dilute HCl.
-
The residue is dissolved in 5% aqueous sodium carbonate for further purification if necessary.
Protocol from Patent for Mefenamic Acid Synthesis
-
In a reaction vessel, add 2-halobenzoic acid, 2,3-dimethylaniline, an acid-binding agent (e.g., sodium carbonate), a catalyst (e.g., anhydrous cupric sulfate), and water.
-
Heat the mixture to 90-120°C with stirring for 15-24 hours.
-
Dilute the reaction mixture with water and acidify to a pH of 2-3.
-
Cool the mixture to room temperature and filter.
-
Wash the filter residue with warm water to obtain the crude product.
-
Recrystallize the crude product from a suitable organic solvent.
Spectroscopic Data (for Analogous Fenamates)
The following tables provide representative spectroscopic data for mefenamic acid, a close structural analog of this compound. This data can serve as a reference for the characterization of this compound.
Table 1: ¹H NMR Spectral Data for Mefenamic Acid
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 2.10 | s | -CH₃ |
| 2.28 | s | -CH₃ |
| 6.68-7.90 | m | Aromatic-H |
| 9.46 | s | -NH |
Solvent: DMSO-d₆[2]
Table 2: ¹³C NMR Spectral Data for Mefenamic Acid
| Chemical Shift (δ, ppm) | Assignment |
| 13.57, 20.13 | -CH₃ |
| 111.17, 113.01, 116.19, 122.11, 125.96, 126.35, 131.16, 131.64, 134.12, 137.82, 138.28, 148.69 | Aromatic-C |
Solvent: DMSO-d₆
Table 3: FT-IR Spectral Data for Mefenamic Acid
| Wavenumber (cm⁻¹) | Assignment |
| 3345-3310 | N-H stretching |
| ~3000 | C-H stretching (aromatic) |
| ~1650 | C=O stretching (carboxylic acid) |
| 1577 | N-H bending |
| 1568 | N-H bending |
Table 4: Mass Spectrometry Data for Mefenamic Acid
| m/z | Interpretation |
| 241 | [M]⁺ (Molecular ion) |
| 226 | [M - CH₃]⁺ |
| 196 | [M - COOH]⁺ |
Conclusion
The synthesis of this compound is reliably achieved through the Ullmann condensation, a robust and well-documented method for the formation of C-N bonds in the synthesis of N-aryl anthranilic acids. This technical guide has outlined the fundamental synthesis pathway, the underlying reaction mechanism, and provided key experimental and spectroscopic data for analogous compounds. This information serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating a deeper understanding of the chemistry of this compound and related fenamates. Further research to delineate a specific, optimized protocol for this compound and to fully characterize its spectroscopic properties would be a valuable addition to the field.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Phenylanthranilic Acid
A Note on Nomenclature: The following guide details the physicochemical properties of N-Phenylanthranilic acid (CAS 91-40-7), the N-phenyl derivative of anthranilic acid. This compound is distinct from N-phenylethylanthranilic acid. The information presented here is based on available scientific literature for N-Phenylanthranilic acid, a compound of significant interest as it forms the parent skeleton for several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
This document provides a comprehensive overview of the key physicochemical parameters of N-Phenylanthranilic acid, detailed experimental protocols for their determination, and visualizations of relevant workflows and concepts for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
N-Phenylanthranilic acid presents as a light grey-green to yellow-green fine powder.[1][2][3] Its stability is maintained under normal temperatures and pressures, though it should be stored in a cool, dry, well-ventilated area in a tightly closed container below +30°C.
The fundamental physicochemical properties of N-Phenylanthranilic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | |
| Molecular Weight | 213.23 g/mol | |
| Melting Point | 182-187 °C | |
| Boiling Point | ~353.22 °C (rough estimate) | |
| Density | ~1.1544 - 1.269 g/cm³ (rough estimate) | |
| pKa | 5.28 (in 5–10% aq. acetone at 25°C) | |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in DMSO: 125 mg/mL (586.22 mM) | |
| CAS Number | 91-40-7 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections describe standard protocols for determining the key properties of N-Phenylanthranilic acid.
The solubility of N-Phenylanthranilic acid in various organic solvents can be determined using the isothermal saturation method, which measures equilibrium solubility at a constant temperature.
Principle: An excess amount of the solute (N-Phenylanthranilic acid) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of solid N-Phenylanthranilic acid to a series of sealed vials, each containing a precisely measured volume of the desired pure solvent (e.g., acetone, ethanol, ethyl acetate).
-
Equilibration: Place the vials in a constant temperature shaker bath, for instance, set at 298.15 K (25 °C). Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid confirms saturation.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours (e.g., 18 hours) to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a pre-weighed container.
-
Quantification: Determine the concentration of N-Phenylanthranilic acid in the filtrate. A common method is gravimetric analysis, where the solvent is evaporated, and the mass of the remaining solid solute is measured. Alternatively, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection can be used for quantification.
-
Data Analysis: Calculate the solubility in terms of mole fraction, g/L, or mg/mL. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
Caption: Isothermal Saturation Experimental Workflow.
The pKa is a measure of the strength of an acid in solution. For an ionizable drug like N-Phenylanthranilic acid, the pKa value is critical as it dictates the degree of ionization at a given pH, which in turn affects solubility and permeability.
Principle: Potentiometric titration is a standard method for pKa determination. It involves monitoring the pH of a solution of the weak acid as a strong base (titrant) of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.
Detailed Protocol:
-
Sample Preparation: Accurately weigh a sample of N-Phenylanthranilic acid and dissolve it in a suitable solvent. Since it is insoluble in water, a co-solvent system (e.g., water-acetone or water-ethanol) may be required.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added. This will generate a sigmoidal titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the titration curve (ΔpH/ΔV).
-
The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.
-
The pKa is the pH value recorded at this half-equivalence point, according to the Henderson-Hasselbalch equation.
-
Caption: Ionization of N-Phenylanthranilic Acid vs. pH.
The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is a critical parameter in drug development for predicting membrane permeability and absorption. Log P is the logarithm of this coefficient.
Principle: The shake-flask method is the traditional and most reliable technique for measuring Log P. It involves dissolving the solute in a biphasic system of n-octanol and water. After equilibration, the concentration of the solute in each phase is measured.
Detailed Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.
-
Sample Preparation: Prepare a stock solution of N-Phenylanthranilic acid in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The pH of the aqueous phase should be adjusted to be at least 2 units below the pKa (i.e., pH < 3.28) to ensure the compound is in its neutral, un-ionized form.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to facilitate partitioning, followed by a period of rest to allow for complete phase separation. Centrifugation can be used to accelerate this separation.
-
Quantification: Carefully separate the two phases. Determine the concentration of N-Phenylanthranilic acid in both the n-octanol and the aqueous phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:
-
P = [Concentration]octanol / [Concentration]water
-
Log P = log₁₀(P)
-
Caption: Shake-Flask Method for Log P Determination.
References
Enfenamic Acid's Mechanism of Action on Cyclooxygenase Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enfenamic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its differential effects on the COX-1 and COX-2 isoforms. While specific quantitative inhibitory data for this compound is limited in publicly available literature, this document will leverage data from its close structural analog, mefenamic acid, to provide a comprehensive overview. The inhibitory kinetics, substrate-selective effects, and the molecular interactions within the enzyme active sites will be discussed. Detailed experimental protocols for assessing COX inhibition are also provided to facilitate further research and drug development efforts.
Introduction to Cyclooxygenase and this compound
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent biological mediators of pain, inflammation, and fever.[1] There are two primary isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[1]
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins.[1] Its upregulation leads to the production of prostaglandins that mediate inflammation and pain.
This compound belongs to the fenamate class of NSAIDs. Like other NSAIDs, its primary mechanism of action is the inhibition of COX enzymes, thereby blocking prostaglandin synthesis.[2] Understanding the differential inhibition of COX-1 and COX-2 is crucial for developing NSAIDs with improved efficacy and a more favorable safety profile, particularly concerning gastrointestinal side effects associated with COX-1 inhibition.
Quantitative Analysis of COX Inhibition
| Inhibitor | Target Enzyme | IC50 | Inhibition Type | Reference |
| Mefenamic Acid | Human COX-1 | 0.12 µM | Competitive | |
| Mefenamic Acid | Human COX-2 | Ambiguous/Not Determined | - |
Note: One study reported ambiguous results for mefenamic acid's IC50 against COX-2, with inhibition plateauing around 60% and decreasing at higher concentrations. This suggests a more complex inhibitory mechanism than simple competition, which is further explored in the concept of substrate-selective inhibition.
Mechanism of Action: Competitive and Substrate-Selective Inhibition
The interaction of fenamates with COX enzymes is multifaceted, involving both competitive and substrate-selective inhibition, particularly with the COX-2 isoform.
Competitive Inhibition
At a basic level, fenamates act as competitive inhibitors by binding to the active site of the COX enzymes, thereby preventing the substrate, arachidonic acid, from binding. Structural studies of fenamates complexed with human COX-2 reveal that the inhibitor binds within the cyclooxygenase channel in an inverted orientation. The carboxylate group of the fenamate interacts with key amino acid residues, Tyr-385 and Ser-530, at the apex of the active site.
Substrate-Selective Inhibition of COX-2
A more nuanced mechanism, termed "substrate-selective inhibition," has been described for fenamates, including mefenamic acid, in their interaction with COX-2. This phenomenon is dependent on the substrate being metabolized by the enzyme.
-
Arachidonic Acid (AA) Oxygenation: Mefenamic acid is a weak competitive inhibitor of the oxygenation of arachidonic acid by COX-2.
-
Endocannabinoid Oxygenation: In contrast, it is a potent, non-competitive inhibitor of the oxygenation of endocannabinoid substrates like 2-arachidonoylglycerol (2-AG).
COX-2 is a homodimer, but it exhibits half-of-site reactivity, meaning only one monomer is active at a time. It is proposed that the binding of a single fenamate molecule to one monomer of the COX-2 dimer is sufficient to inhibit the oxygenation of endocannabinoids but not arachidonic acid. This differential inhibition adds a layer of complexity to the pharmacological profile of fenamates and may have implications for their therapeutic effects beyond simple prostaglandin inhibition.
Signaling Pathway and Experimental Workflow Visualizations
Prostaglandin Synthesis Pathway Inhibition
The following diagram illustrates the point of inhibition of this compound in the prostaglandin synthesis pathway.
Caption: Inhibition of COX-1 and COX-2 by this compound in the Prostaglandin Synthesis Pathway.
Generalized Experimental Workflow for COX Inhibition Assay
The diagram below outlines a typical workflow for an in vitro assay to determine the inhibitory activity of a compound against COX enzymes.
Caption: Generalized workflow for an in vitro COX inhibition assay.
Experimental Protocols for COX Inhibition Assays
The following are detailed methodologies for common in vitro assays used to determine the inhibitory potency of compounds against COX-1 and COX-2.
LC-MS/MS-Based COX Inhibition Assay
This method offers high sensitivity and specificity for the quantification of prostaglandin products.
Materials:
-
Recombinant human COX-1 or COX-2 enzyme
-
100 mM Tris-HCl buffer (pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
2.0 M HCl (for reaction termination)
-
Internal standards (e.g., d4-PGE2)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl buffer (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine at room temperature.
-
Enzyme Addition: Add 20 µL of Tris-HCl buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2 to the reaction mixture. Incubate at room temperature for 2 minutes.
-
Inhibitor Pre-incubation: Add 2 µL of the test compound solution (at various concentrations) or DMSO (for negative control) to the enzyme solution. Pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid in Tris-HCl buffer to achieve a final concentration of 5 µM.
-
Reaction Termination: After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.
-
Internal Standard Addition: Add a known amount of internal standard (e.g., 10 µL of 50 ng/mL d4-PGE2) to each sample.
-
Sample Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of PGE2 produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Fluorometric COX Inhibitor Screening Assay
This is a high-throughput method suitable for screening large numbers of compounds.
Materials:
-
Human recombinant COX-1 or COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzyme, heme, ADHP, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.
-
Assay Plate Setup: In a 96-well black microplate, add the following to the respective wells:
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of the solvent used for the inhibitor.
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, and 10 µL of the solvent.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence (e.g., excitation at 530-540 nm and emission at 585-595 nm) in a kinetic mode for a set duration (e.g., 5-10 minutes).
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence curve) for each well. Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control. Determine the IC50 value using a dose-response curve.
Conclusion
This compound, like other fenamates, is a non-selective inhibitor of both COX-1 and COX-2. Based on data from its close analog mefenamic acid, it likely exhibits a preference for COX-1 inhibition. The mechanism of action is complex, involving competitive inhibition of arachidonic acid oxygenation and a more potent, non-competitive, substrate-selective inhibition of endocannabinoid oxygenation by COX-2. This dual mechanism may contribute to its overall therapeutic profile. The provided experimental protocols offer a framework for further investigation into the specific inhibitory kinetics of this compound and other novel COX inhibitors, which is essential for the development of next-generation anti-inflammatory therapies with enhanced efficacy and safety.
References
In Vitro Biological Activity of Enfenamic Acid: A Technical Overview Based on its Analogue, Mefenamic Acid
Disclaimer: This technical guide addresses the in vitro biological activity of Enfenamic acid. However, a comprehensive search of the scientific literature reveals a significant scarcity of publicly available data specifically for this compound. Therefore, this document provides an in-depth overview of the in vitro biological activities of its close structural analogue, Mefenamic acid . The information presented herein is intended to serve as a strong proxy and guide for researchers, scientists, and drug development professionals interested in the potential biological profile of this compound, under the assumption of similar structure-activity relationships.
Introduction
Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] This guide summarizes the key in vitro biological activities of Mefenamic acid, with a focus on its anti-inflammatory and anticancer properties. Detailed experimental protocols and visualizations of key pathways and workflows are provided to support further research and development.
Anti-inflammatory Activity
The principal anti-inflammatory effect of Mefenamic acid stems from its inhibition of the COX enzymes, COX-1 and COX-2.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins.[2]
Quantitative Data: COX Inhibition
The inhibitory potency of Mefenamic acid against COX-1 and COX-2 has been quantified in various in vitro assays.
| Target Enzyme | IC50 Value | Assay Conditions | Reference |
| Human COX-1 | 40 nM | Competitive inhibition of purified human recombinant enzyme. | [3] |
| Human COX-2 | 3 µM | Competitive inhibition of purified human recombinant enzyme. | |
| Murine COX-2 | 10 ± 5 µM (Ki) | Inhibition of 2-arachidonoylglycerol oxygenation. |
Signaling Pathway: Prostaglandin Synthesis Inhibition
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of Mefenamic acid.
Anticancer Activity
Recent studies have highlighted the potential of Mefenamic acid as an anticancer agent, demonstrating cytotoxic effects and the ability to induce apoptosis in various cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
Mefenamic acid has shown cytotoxic effects against several human cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration | Reference |
| KB | Human Oral Cancer | MTT | Cytotoxicity | Viability ~75% at ≥ 25 µM | |
| Saos-2 | Osteosarcoma | MTT | Cytotoxicity | Viability ~75% at ≥ 25 µM | |
| 1321N | Astrocytoma | MTT | Cytotoxicity | Viability ~75% at ≥ 25 µM | |
| U-87MG | Glioblastoma | MTT | Cytotoxicity | Resistant | |
| Chang | Liver Cancer | Not specified | Apoptosis | Increased sub-G1 population at 200 µM | |
| Huh-7 | Liver Cancer | Not specified | Apoptosis | Increased sub-G1 population at 200 µM |
Signaling Pathway: Caspase-3 Mediated Apoptosis
Mefenamic acid has been shown to induce apoptosis in human liver cancer cells through the activation of the caspase-3 pathway. This involves the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and caspase-3 itself.
Experimental Protocols
COX Inhibition Assay (Colorimetric)
This protocol provides a general workflow for determining the in vitro inhibition of COX-1 and COX-2 by a test compound like Mefenamic acid.
Workflow Diagram:
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Mefenamic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Mefenamic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.
-
Add the Mefenamic acid dilutions to the inhibitor wells and solvent control to the 100% initial activity wells.
-
Incubate the plate for a specified time (e.g., 15 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells except the background controls.
-
Incubate for a short period (e.g., 2 minutes at 37°C).
-
Add the colorimetric substrate and incubate until a stable color develops.
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of Mefenamic acid and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Mefenamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of Mefenamic acid in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Mefenamic acid. Include a vehicle control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
The available in vitro data for Mefenamic acid, a close structural analogue of this compound, demonstrates significant biological activity, primarily as a non-selective inhibitor of COX-1 and COX-2. This activity underpins its anti-inflammatory effects. Furthermore, emerging evidence indicates a potential role for Mefenamic acid in cancer therapy, with demonstrated cytotoxicity and induction of apoptosis in various cancer cell lines. The information and protocols provided in this guide are intended to facilitate further research into the in vitro biological activities of this compound and other fenamate-class compounds. It is crucial, however, to conduct specific in vitro studies on this compound to definitively characterize its biological profile.
References
An In-depth Technical Guide to the Structural Analogues and Derivatives of Enfenamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enfenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, has been a cornerstone in the management of pain and inflammation. Its mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, has been well-established. However, its clinical utility can be hampered by adverse effects, such as gastrointestinal disturbances, and limitations in its pharmacokinetic profile. This has spurred considerable research into the development of structural analogues and derivatives with the aim of enhancing therapeutic efficacy, improving safety profiles, and expanding the pharmacological applications of this chemical scaffold. This technical guide provides a comprehensive overview of the synthetic strategies, biological activities, and structure-activity relationships of various classes of this compound derivatives, including prodrugs, heterocyclic derivatives, and bioisosteric analogues. Detailed experimental protocols for their synthesis and evaluation are provided, alongside a quantitative analysis of their biological activities.
Core Structure and Rationale for Derivatization
This compound, 2-((2,3-dimethylphenyl)amino)benzoic acid, possesses a core N-arylanthranilic acid structure. This scaffold is crucial for its interaction with the active site of COX enzymes. The primary goals for creating derivatives of this compound include:
-
Improving COX-2 Selectivity: To reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.
-
Enhancing Anti-inflammatory and Analgesic Potency: To achieve greater therapeutic effects at lower doses.
-
Modulating Physicochemical Properties: To improve solubility, bioavailability, and pharmacokinetic profiles.
-
Exploring Novel Therapeutic Applications: To investigate activities beyond anti-inflammation, such as anticancer and antimicrobial effects.
Key Classes of this compound Analogues and Derivatives
Prodrugs
The synthesis of prodrugs is a common strategy to mask the free carboxylic acid group of NSAIDs, which is often implicated in direct gastrointestinal irritation.
-
Amide Prodrugs: Conversion of the carboxylic acid to an amide linkage can reduce ulcerogenicity. A series of amide prodrugs of mefenamic acid have been synthesized and evaluated for their anti-inflammatory activity and ulcerogenic index.
-
Ester Prodrugs: Esterification of the carboxylic acid moiety is another approach to create prodrugs that can be hydrolyzed in vivo to release the active drug.
Heterocyclic Derivatives
The incorporation of heterocyclic rings into the this compound scaffold has yielded compounds with diverse and often enhanced biological activities.
-
Thiadiazole Derivatives: The synthesis of 5-(2-((2,3-dimethylphenyl) amino) phenyl)-1,3,4-thiadiazol-2-amine and its subsequent derivatives has been reported to produce compounds with significant antibacterial activity.
-
N-Arylhydrazone Derivatives: These derivatives have been shown to possess potent analgesic properties, in some cases exceeding that of the parent compound, although their anti-inflammatory activity can be weaker.
Bioisosteric Replacements and Other Modifications
-
Carboranyl Analogues: The replacement of the phenyl ring with a carborane cage has been explored to improve selectivity and investigate novel biological activities, including antitumor potential.
-
Sulphonamide Derivatives: The incorporation of a sulphonamide group is a common strategy in the design of selective COX-2 inhibitors.
Quantitative Biological Activity Data
The following tables summarize the quantitative data for various this compound derivatives from the cited literature.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 | Reference Compound | IC50 | Source |
| Mefenamic Acid | hCOX-1 | 40 nM | - | - | [1] |
| Mefenamic Acid | hCOX-2 | 3 µM | - | - | [1] |
| Mefenamic Acid | mCOX-2 | K_I_ = 10 ± 5 µM | - | - | [2] |
| Meclofenamic Acid Methyl Amide | COX-1 | 15 µM | Meclofenamic Acid | 0.06 µM | [3] |
| Meclofenamic Acid Methyl Amide | COX-2 | 0.8 µM | Meclofenamic Acid | 0.06 µM | [3] |
| Nido-carborane analogue (5) | COX-1 | ~20% inhibition at 100 µM | Mefenamic Acid | Ambiguous | |
| Nido-carborane analogue (5) | COX-2 | ~24% inhibition at 100 µM | Mefenamic Acid | Ambiguous |
IC50: Half-maximal inhibitory concentration. hCOX: human Cyclooxygenase. mCOX: murine Cyclooxygenase. K_I_: Inhibition constant.
Table 2: In Vivo Analgesic and Anti-inflammatory Activity of N-Arylhydrazone Derivatives
| Compound | Analgesic Activity (% reduction in writhing) | Anti-inflammatory Activity (% inhibition of paw edema at 3h) |
| Mefenamic Acid | 48.5 ± 4.3 | 45.2 ± 3.6 |
| Compound 11 | 70.1 ± 5.1 | 38.7 ± 2.9 |
| Compound 12 | 75.3 ± 4.8 | 40.1 ± 3.1 |
| Compound 15 | 65.4 ± 3.9 | Not Reported |
| Compound 16 | 80.2 ± 5.5 | 42.5 ± 2.5 |
| Compound 19 | 72.8 ± 4.1 | 35.6 ± 3.3 |
| Compound 20 | 68.9 ± 3.7 | 41.3 ± 2.8 |
| Compound 21 | 63.2 ± 4.6 | Not Reported |
*Statistically significant compared to control. Data extracted from Almasirad et al. (2005).
Table 3: Antibacterial Activity of Thiadiazole Derivatives
| Compound | Concentration | Inhibition Zone (mm) vs. S. aureus | Inhibition Zone (mm) vs. E. coli |
| C1 | 100 mg/ml | 18 | 16 |
| C2 | 100 mg/ml | 20 | 18 |
| C3 | 100 mg/ml | 25 | 22 |
C1: 5-(2-((2,3-dimethylphenyl) amino) phenyl)-1,3,4-thiadiazol-2-amine. C2: Schiff base derivative of C1. C3: Azo derivative of C2. Data extracted from Kareem et al. (2024).
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound and its anti-inflammatory derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.
Caption: Inhibition of COX-1 and COX-2 by this compound derivatives.
This pathway illustrates how this compound and its analogues block the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever. The inhibition of COX-1 is also responsible for the common gastrointestinal side effects.
Experimental Protocols
General Synthetic Workflow for this compound Derivatives
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
N-Phenylethylanthranilic Acid and its Core Scaffold: A Technical Guide to Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-phenylethylanthranilic acid, focusing on its core chemical structure, N-phenylanthranilic acid. The discovery, history, and synthesis of this important class of molecules are detailed, with a particular emphasis on the Ullmann condensation reaction. Furthermore, this guide summarizes the key biological activities, physicochemical properties, and relevant experimental protocols for researchers in drug discovery and development.
Discovery and History
The history of N-phenylanthranilic acid is intrinsically linked to the development of synthetic organic chemistry in the late 19th and early 20th centuries. Its synthesis was made possible by the pioneering work of Fritz Ullmann, who, in 1903, reported a novel method for the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of copper. This reaction, now famously known as the Ullmann condensation or Ullmann-Goldberg reaction, became the cornerstone for the synthesis of N-arylanthranilic acids.[1][2][3][4][5]
Initially, these compounds were of interest as intermediates in the synthesis of dyes and other organic chemicals. However, their therapeutic potential was not fully realized until the mid-20th century with the discovery of the anti-inflammatory properties of a class of drugs known as the "fenamates." N-phenylanthranilic acid serves as the parent structure for these non-steroidal anti-inflammatory drugs (NSAIDs). The development of fenamates, such as mefenamic acid and flufenamic acid, marked a significant milestone in the treatment of pain and inflammation, and solidified the importance of the N-phenylanthranilic acid scaffold in medicinal chemistry.
Physicochemical Properties
N-phenylanthranilic acid is a crystalline solid that is sparingly soluble in water but soluble in organic solvents. Its physicochemical properties are crucial for its behavior in biological systems and for the development of analytical and synthetic methodologies.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₂ | |
| Molecular Weight | 213.23 g/mol | |
| Melting Point | 182-185 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Insoluble in water | |
| CAS Number | 91-40-7 |
Synthesis of N-Phenylanthranilic Acid and its Derivatives
The primary method for synthesizing N-phenylanthranilic acid and its derivatives is the Ullmann condensation. This reaction has undergone significant evolution to improve yields, reduce reaction times, and employ more environmentally friendly conditions.
Classical Ullmann Condensation
The traditional Ullmann condensation involves the reaction of an o-halobenzoic acid with an aniline in the presence of a copper catalyst at high temperatures.
Experimental Protocol: Classical Ullmann Condensation
Materials:
-
o-Chlorobenzoic acid
-
Aniline
-
Anhydrous potassium carbonate
-
Copper powder
-
Amyl alcohol (solvent)
Procedure:
-
A mixture of o-chlorobenzoic acid (1 equivalent), aniline (2 equivalents), anhydrous potassium carbonate (1 equivalent), and a catalytic amount of copper powder (e.g., 3% by weight relative to the o-chlorobenzoic acid) is prepared in a round-bottom flask.
-
Amyl alcohol is added as the solvent.
-
The reaction mixture is heated to reflux for several hours (typically 4-6 hours).
-
After cooling, the reaction mixture is acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and then purified by recrystallization from an appropriate solvent such as ethanol/water.
Modern Modifications of the Ullmann Condensation
To overcome the harsh conditions of the classical method, several modifications have been developed:
-
Microwave-assisted synthesis: This method significantly reduces reaction times from hours to minutes and often improves yields.
-
Ultrasound-promoted synthesis: Sonication can enhance the reaction rate and efficiency, providing good yields in shorter times.
-
Ionic liquids as solvents: The use of ionic liquids can facilitate the reaction and product separation, offering a greener alternative to traditional high-boiling point solvents.
The following table summarizes the yield of N-phenylanthranilic acid under different synthetic conditions.
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Classical Reflux | Copper | Amyl Alcohol | 5 h | ~70% | |
| Ultrasound | Copper | Water | 20 min | 81% | |
| Microwave | Copper Sulfate | Dry Media | 90 s | 98% |
Biological Activities and Signaling Pathways
The biological significance of the N-phenylanthranilic acid scaffold lies primarily in its anti-inflammatory, analgesic, and antimicrobial activities.
Anti-inflammatory and Analgesic Activity
Derivatives of N-phenylanthranilic acid, the fenamates, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.
The COX pathway converts arachidonic acid into prostaglandins. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effects of NSAIDs are attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.
Caption: Cyclooxygenase (COX) signaling pathway and inhibition by fenamates.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a general outline for determining the inhibitory activity of a compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., a derivative of N-phenylanthranilic acid)
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E2)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound or vehicle control.
-
Pre-incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction.
-
Quantify the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).
Antimicrobial Activity
Several derivatives of anthranilic acid have demonstrated promising antimicrobial properties. The agar well diffusion method is a common technique to screen for antibacterial activity.
Experimental Protocol: Agar Well Diffusion Method
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Muller-Hinton agar plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
A standardized inoculum of the test bacteria is uniformly spread on the surface of a Muller-Hinton agar plate.
-
Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
A specific volume of the test compound solution, positive control, and negative control are added to the respective wells.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Structure-Activity Relationship (SAR)
The biological activity of N-phenylanthranilic acid derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help in designing more potent and selective compounds.
References
- 1. Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies_Chemicalbook [chemicalbook.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Enfenamic Acid Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of enfenamic acid in various organic solvents, offering valuable data for formulation development, purification, and analytical method design. The information presented is collated from peer-reviewed scientific literature and established experimental protocols.
Core Data: this compound Solubility
The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation design. This compound, a non-steroidal anti-inflammatory drug (NSAID), exhibits varying solubility profiles in different organic solvents, largely dictated by the principle of "like dissolves like." Its solubility is generally higher in polar aprotic and polar protic solvents compared to nonpolar solvents.
The following table summarizes the quantitative solubility data of this compound in a range of organic solvents.
| Solvent Classification | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Mole Fraction) |
| Dipolar Aprotic | N,N-Dimethylacetamide (DMA) | 25 | - | High |
| N,N-Dimethylformamide (DMF) | 25 | 38.5[1] | High | |
| Ethyl Acetate (EA) | 25 | - | 0.0039[2] | |
| Propanone (Acetone) | 25 | Soluble[3] | High | |
| Polar Protic | Ethanol | 25 | 14.8[4][5] | 0.0019 |
| Propan-2-ol (IPA) | 25 | - | Moderate | |
| Polyethylene Glycol 400 (PEG 400) | 25 | 11.5 | - | |
| Propylene Glycol | 25 | > 11 | - | |
| Ethylene Glycol | 25 | > 11 | - | |
| Glycerin | 25 | > 11 | - | |
| Methanol | - | Slightly Soluble | - | |
| Apolar Aprotic | Hexane | 25 | - | Poor |
| Heptane | 25 | - | Poor | |
| Cyclohexane | 25 | - | Poor | |
| Other | Chloroform | - | Sparingly Soluble | - |
| Methylene Chloride | - | Slightly Soluble | - | |
| Diethyl Ether | - | Sparingly Soluble | - |
Note: The terms "this compound" and "mefenamic acid" are often used interchangeably in the literature. The data presented here is for mefenamic acid. Qualitative solubility descriptions such as "High," "Moderate," and "Poor" are based on comparative data from the cited literature.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol ensures that a saturated solution is formed and that the measurement reflects the true solubility of the compound at a given temperature.
1. Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, typically a glass vial or flask.
-
The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.
2. Equilibration:
-
The sealed container is agitated using a mechanical shaker or magnetic stirrer at a constant, controlled temperature.
-
Agitation is continued for a prolonged period, typically 24 to 72 hours, to ensure that the system reaches equilibrium between the dissolved and undissolved solute. Time to equilibrium may be assessed by taking measurements at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved drug plateaus.
3. Phase Separation:
-
Once equilibrium is established, the undissolved solid is separated from the saturated solution.
-
This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the solute.
4. Quantification of Solute:
-
The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method.
-
High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose. A calibration curve is generated using standard solutions of this compound of known concentrations to ensure accurate quantification.
5. Data Reporting:
-
The solubility is reported in units of mass per volume (e.g., mg/mL) or as a mole fraction at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for determining this compound solubility.
References
Theoretical and Computational Approaches to Understanding Enfenamic Acid: A Technical Guide
Disclaimer: Scientific literature explicitly detailing theoretical and computational studies on Enfenamic acid is limited. This guide leverages available research on structurally analogous fenamates, primarily Mefenamic acid, to provide a comprehensive overview of the computational methodologies and theoretical frameworks applicable to this compound. The close structural similarity between these compounds allows for valuable insights into the potential behavior and characteristics of this compound.
Introduction
This compound, a nonsteroidal anti-inflammatory drug (NSAID), belongs to the fenamate class, characterized by an N-arylanthranilic acid core structure. Like other NSAIDs, its therapeutic effects, including analgesic, anti-inflammatory, and antipyretic properties, are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][2] Computational and theoretical studies are instrumental in elucidating the molecular mechanisms of action, predicting physicochemical properties, and guiding the design of novel derivatives with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the key theoretical and computational methodologies employed in the study of fenamates, with a specific focus on their relevance to this compound.
Theoretical Background and Computational Methodologies
A variety of computational techniques are employed to investigate the properties and interactions of fenamates at the molecular level. These methods provide a theoretical framework to complement and guide experimental research.
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure, geometry, and reactivity of molecules like this compound.[3][4]
Key Applications:
-
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.
-
Vibrational Analysis: Calculating vibrational frequencies to interpret experimental infrared (IR) and Raman spectra.[5]
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting chemical reactivity and stability. A smaller HOMO-LUMO energy gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: Identifying the electron-rich and electron-deficient regions of the molecule, which is critical for understanding intermolecular interactions.
Experimental Protocol: Quantum Chemical Calculations
A typical protocol for performing quantum chemical calculations on a fenamate molecule like this compound involves the following steps:
-
Structure Building: The 3D structure of this compound is constructed using molecular modeling software.
-
Method and Basis Set Selection: A suitable level of theory and basis set are chosen. For molecules of this size, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly used to balance accuracy and computational cost.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (absence of imaginary frequencies) and to predict the IR and Raman spectra.
-
Property Calculations: Single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (e.g., this compound) when it binds to a target protein, typically an enzyme or receptor. For NSAIDs, the primary target is the COX enzyme.
Key Applications:
-
Binding Pose Prediction: Identifying the most likely conformation of the ligand within the active site of the protein.
-
Binding Affinity Estimation: Calculating a docking score that estimates the strength of the ligand-protein interaction. Lower docking scores generally indicate stronger binding.
-
Interaction Analysis: Visualizing and analyzing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
Experimental Protocol: Molecular Docking
A standard molecular docking workflow for this compound targeting the COX-2 enzyme is as follows:
-
Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., human COX-2, PDB ID: 4PH9) is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. The 3D structure of this compound is prepared and its energy is minimized.
-
Binding Site Definition: The active site of the enzyme is defined, often based on the location of the co-crystallized ligand in the experimental structure.
-
Docking Simulation: A docking algorithm (e.g., AutoDock) is used to systematically search for the best binding poses of the ligand within the defined active site.
-
Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the key interactions with the protein.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. They are used to study the stability of ligand-protein complexes and to understand the conformational changes that may occur upon binding.
Key Applications:
-
Complex Stability: Assessing the stability of the docked this compound-COX-2 complex over a simulation period.
-
Conformational Flexibility: Analyzing the flexibility of both the ligand and the protein during the simulation.
-
Binding Free Energy Calculations: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy from the MD trajectory.
Experimental Protocol: Molecular Dynamics Simulation
A general protocol for an MD simulation of an this compound-protein complex includes:
-
System Setup: The docked complex from the molecular docking study is placed in a simulation box, which is then filled with water molecules to solvate the system. Ions are added to neutralize the system and to mimic physiological salt concentrations.
-
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between the atoms in the system.
-
Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.
-
Production Run: The main simulation is run for a specific period (e.g., nanoseconds) to generate a trajectory of the system's dynamics.
-
Trajectory Analysis: The saved trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to visualize the dynamic interactions.
Data Presentation
The following tables summarize representative quantitative data from computational studies on Mefenamic acid, which can be considered analogous for this compound.
Table 1: Quantum Chemical Calculation Data for Mefenamic Acid
| Parameter | Value | Method/Basis Set | Reference |
| HOMO Energy | -5.98 eV | DFT/B3LYP/6-31G | |
| LUMO Energy | -1.23 eV | DFT/B3LYP/6-31G | |
| HOMO-LUMO Gap | 4.75 eV | DFT/B3LYP/6-31G | |
| Dipole Moment | 3.45 Debye | DFT/B3LYP/6-31G | |
| Total Interaction Energy (Dimer) | -118.5 kcal/mol | DFT |
Table 2: Molecular Docking Scores of Mefenamic Acid and its Derivatives against COX-2
| Compound | Docking Score (kcal/mol) | Target Protein (PDB ID) | Reference |
| Mefenamic Acid | -8.5 | 4PH9 | |
| Mefenamic Acid Derivative 1 | -9.2 | 4PH9 | |
| Mefenamic Acid Derivative 2 | -9.5 | 4PH9 | |
| Celecoxib (Reference) | -10.1 | 4PH9 |
Table 3: Molecular Dynamics Simulation Parameters for Mefenamic Acid
| Parameter | Value | Simulation Software | Reference |
| Simulation Time | 20 ns | GROMACS | |
| Force Field | AMBER99SB | GROMACS | |
| Ensemble | NPT | GROMACS | |
| Temperature | 300 K | GROMACS | |
| Pressure | 1 bar | GROMACS |
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and computational workflows relevant to the study of this compound.
Conclusion
Theoretical and computational studies provide a powerful framework for understanding the molecular basis of the therapeutic action of this compound. By leveraging quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into its electronic properties, binding interactions with the COX enzymes, and dynamic behavior. While direct computational studies on this compound are not widely available, the extensive research on the structurally similar Mefenamic acid offers a robust foundation for analogous investigations. The continued application of these computational methodologies will be invaluable for the rational design of next-generation fenamates with enhanced therapeutic profiles.
References
- 1. eprajournals.com [eprajournals.com]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Quantum Chemical Study on Mefenamic Acid Polymorphic Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum Chemical Study on Mefenamic Acid Polymorphic Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pharmacokinetic Profile of Fenamates in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the pharmacokinetic profile of fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), in various animal models. Due to the limited availability of specific data for "enfenamic acid," this document focuses on the well-researched and structurally similar fenamates, mefenamic acid and tolfenamic acid. The data presented here is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this drug class, which is essential for preclinical drug development and translation to clinical applications.
Pharmacokinetic Parameters
The pharmacokinetic profiles of mefenamic acid and tolfenamic acid have been characterized in several animal species. The key parameters are summarized in the tables below, providing a comparative view of the disposition of these drugs in different models.
Mefenamic Acid
Mefenamic acid has been studied in rabbits and rats, with significant differences observed in its pharmacokinetic parameters, particularly in disease models such as diabetes and fever.
Table 1: Pharmacokinetic Parameters of Mefenamic Acid in Rabbits
| Parameter | Normal Rabbits (50 mg/kg, oral) | Febrile Rabbits (50 mg/kg, oral)[1] | Alloxan-Diabetic Rabbits (50 mg/kg, oral)[2] | Dehydrated Rabbits (50 mg/kg, oral)[3] |
| Cmax (µg/mL) | 3.429 ± 0.116 | 4.170 ± 0.086 | Significantly Decreased | 2.852 ± 0.052 |
| Tmax (hr) | 2.5 | 2.5 | - | 2.5 |
| AUC (µg.hr/mL) | 14.822 ± 0.262 | 19.423 ± 0.272 | Significantly Decreased | Decreased |
| t½ (hr) | 1.983 ± 0.05 | 2.076 ± 0.075 | Significantly Decreased | - |
| Vd (L) | 14.62 ± 0.429 | 11.46 ± 0.380 | - | Increased |
| Cl (mL/min) | 84.98 ± 1.502 | 63.97 ± 1.594 | - | 112.85 ± 1.46 (mL/h/kg) |
Data are presented as mean ± standard error of the mean (SEM) where available. A study on alloxan-diabetic rabbits noted a significant decrease in all bioavailability and disposition kinetic parameters, including absorption half-life, distribution rate constant, distribution half-life, elimination half-life, AUC, and MRT[2].
Tolfenamic Acid
Tolfenamic acid has been investigated in a wider range of species, including rats, dogs, and ducks, demonstrating species-specific pharmacokinetic characteristics.
Table 2: Pharmacokinetic Parameters of Tolfenamic Acid
| Animal Model | Dose & Route | Cmax | Tmax | AUC (0-∞) | t½ | Vz/Vdss | Cl | Bioavailability (F) |
| Rats (Male) [4] | 4 mg/kg, IM | 4111.44 ± 493.15 ng/mL | - | 20280.77 ± 3501.67 ng.h/mL | 2.59 ± 0.16 hr | 822.17 ± 115.38 mL | 218.39 ± 25.47 mL/hr | - |
| Rats (Male, with Moxifloxacin) | 4 mg/kg, IM | 3837.69 ± 351.83 ng/mL | - | 15229.18 ± 678.80 ng.h/mL | 3.27 ± 0.32 hr | 1249.64 ± 139.52 mL | 265.18 ± 11.36 mL/hr | - |
| Dogs | - | - | - | - | - | - | - | Bioavailability differed from humans |
| Pekin Ducks | 2 mg/kg, IV | - | - | 12.90 hµg/mL | 1.72 hr | 0.30 L/kg | 0.15 L/h/kg | - |
| Pekin Ducks | 2 mg/kg, Oral | 2.25 µg/mL | 1.00 hr | 6.18 hµg/mL | 2.13 hr | - | - | 48.52% |
| Rainbow Trout | 2 mg/kg, IV | - | - | - | 3.47 hr | 0.09 L/kg | 0.03 L/h/kg | - |
| Rainbow Trout | 2 mg/kg, IM | 8.82 µg/mL | - | - | 6.75 hr | - | - | 78.45% |
| Rainbow Trout | 2 mg/kg, Oral | 1.24 µg/mL | - | - | 9.19 hr | - | - | 21.48% |
Data are presented as mean ± SEM where available. Vz: Volume of distribution; Vdss: Volume of distribution at steady state; Cl: Clearance.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental designs and analytical methods used in the cited studies.
Animal Models and Dosing
-
Rabbits: Studies on mefenamic acid in rabbits often utilize adult animals of either sex. For disease models, fever can be induced, or diabetes can be induced using alloxan. Dehydration models have also been used. The typical oral dose is 50 mg/kg body weight.
-
Rats: Wistar rats are a common model for pharmacokinetic studies of tolfenamic acid. Intramuscular administration at a dose of 4 mg/kg has been reported.
-
Ducks: Pekin ducks have been used to study the pharmacokinetics of tolfenamic acid, with both intravenous and oral administration at doses ranging from 2 to 8 mg/kg.
-
Rainbow Trout: The pharmacokinetics of tolfenamic acid have also been evaluated in rainbow trout following intravenous, intramuscular, and oral administration at a dose of 2 mg/kg.
Sample Collection and Processing
-
Blood Sampling: Blood samples are typically collected at predetermined time points following drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
Analytical Methodology
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and validated method for the quantification of fenamates in biological samples.
-
Sample Preparation: A common method involves protein precipitation followed by liquid-liquid extraction. For instance, plasma samples can be acidified and extracted with an organic solvent like diethyl ether. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for injection into the HPLC system.
-
Chromatographic Conditions: Reversed-phase columns (e.g., C18) are typically used. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, with the pH adjusted to ensure good peak shape.
-
Detection: Ultraviolet (UV) detection is commonly employed, with the wavelength set at the maximum absorbance of the drug (e.g., 280 nm or 290 nm for mefenamic acid).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, LC-MS/MS is also utilized, particularly for studies involving drug interactions or low concentrations.
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: A typical experimental workflow for an animal pharmacokinetic study.
Metabolism of Fenamates
While detailed signaling pathways were not extensively described in the provided search results, the metabolism of fenamates generally involves oxidation and glucuronidation.
Caption: Generalized metabolic pathway for fenamates in animal models.
Conclusion
The pharmacokinetic profiles of mefenamic acid and tolfenamic acid exhibit considerable variability across different animal species and in the presence of pathophysiological conditions. This guide summarizes the key pharmacokinetic parameters and experimental methodologies from various preclinical studies. The provided data and workflows offer a valuable resource for researchers and professionals in drug development, aiding in the design of future studies and the interpretation of pharmacokinetic data for the fenamate class of drugs. Further research is warranted to elucidate the complete pharmacokinetic profile of other fenamates and to better understand the species-specific differences in their disposition.
References
Methodological & Application
High-performance liquid chromatography (HPLC) method for Enfenamic acid quantification
Abstract
Introduction
Enfenamic acid, chemically known as 2-(2-phenylethylamino)benzoic acid, is a non-steroidal anti-inflammatory agent.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it an ideal choice for the determination of active pharmaceutical ingredients (APIs) like this compound. This document presents a proposed HPLC method, which will require validation by the end-user to ensure its suitability for the intended application.
Proposed HPLC Method
The proposed method is based on reverse-phase HPLC, which is well-suited for separating moderately polar to nonpolar compounds like this compound. The chromatographic conditions have been selected based on typical parameters used for the analysis of related anthranilic acid derivatives.
Chromatographic Conditions
A summary of the proposed chromatographic conditions is presented in Table 1.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Approximately 285 nm* |
| Run Time | 10 minutes |
*Note: The optimal detection wavelength should be experimentally determined by scanning a standard solution of this compound across a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Literature for the structurally similar Mefenamic acid suggests a λmax in the range of 280-288 nm.[2][3]
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up to the mark with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions (5-50 µg/mL):
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 5, 10, 20, 30, 40, and 50 µg/mL).
-
Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to facilitate the extraction of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The filtered solution is now ready for injection.
Method Validation Recommendations
The proposed method must be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The recommended validation parameters and their typical acceptance criteria are summarized in Table 2.
| Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any other peaks (e.g., from excipients or degradation products). Peak purity should be confirmed. |
| Linearity | A linear relationship between concentration and peak area should be established over the intended range. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The percentage recovery should be within 98-102% at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). |
| Precision | - Repeatability (Intra-day): The relative standard deviation (%RSD) for multiple injections of the same sample should be ≤ 2%. - Intermediate Precision (Inter-day): The %RSD for analyses conducted on different days, by different analysts, or with different equipment should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2 °C). |
Workflow Diagram
The following diagram illustrates the experimental workflow for the quantification of this compound using the proposed HPLC method.
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
This application note provides a detailed, albeit theoretical, HPLC method for the quantification of this compound. The proposed reverse-phase method with UV detection is a practical starting point for analytical method development. It is imperative that this method is thoroughly validated by the end-user to demonstrate its performance and reliability for the specific application. The provided protocols for sample preparation and recommendations for method validation serve as a comprehensive guide for researchers and scientists in the pharmaceutical field.
References
Application Note: Synthesis and Purification of N-phenylethylanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of N-phenylethylanthranilic acid, a derivative of anthranilic acid. The synthesis is based on the well-established Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and methods for the purification of the final product. Quantitative data, including theoretical yields and physical properties, are summarized in tabular format. Additionally, a graphical representation of the experimental workflow is provided to facilitate understanding of the process.
Introduction
N-substituted anthranilic acid derivatives are an important class of compounds in medicinal chemistry and drug development. They serve as key intermediates in the synthesis of various biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The Ullmann condensation is a classical and widely used method for the preparation of N-arylanthranilic acids, involving the reaction of an aniline or an amine with a halobenzoic acid in the presence of a copper catalyst. This protocol adapts the Ullmann condensation for the specific synthesis of N-phenylethylanthranilic acid from 2-chlorobenzoic acid and phenylethylamine.
Experimental Protocols
Synthesis of N-phenylethylanthranilic acid via Ullmann Condensation
This protocol is adapted from the established synthesis of N-phenylanthranilic acid.
Materials and Reagents:
-
2-Chlorobenzoic acid
-
Phenylethylamine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper(I) oxide (Cu₂O) or copper powder
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Activated charcoal
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Steam distillation apparatus
-
Büchner funnel and flask
-
Filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (0.1 mol, 15.66 g), phenylethylamine (0.12 mol, 14.54 g, 15.2 mL), and anhydrous potassium carbonate (0.15 mol, 20.73 g).
-
Catalyst Addition: Add a catalytic amount of copper(I) oxide (approx. 0.5 g) or finely divided copper powder to the reaction mixture.
-
Reflux: Heat the mixture to reflux using a heating mantle or an oil bath. The reaction is typically refluxed for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Removal of Excess Amine: After the reaction is complete, allow the mixture to cool. Excess phenylethylamine is removed by steam distillation.
-
Decolorization: To the remaining aqueous solution, add activated charcoal (approx. 2 g) and boil for 15 minutes to remove colored impurities.
-
Isolation of the Crude Product: Filter the hot solution through a fluted filter paper or a Büchner funnel to remove the activated charcoal and other insoluble materials.
-
Precipitation: While stirring, carefully acidify the hot filtrate with concentrated hydrochloric acid until the pH is acidic (pH ~2-3). N-phenylethylanthranilic acid will precipitate out of the solution as a solid.
-
Collection of Crude Product: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid with cold deionized water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification of N-phenylethylanthranilic acid by Recrystallization
Materials and Reagents:
-
Crude N-phenylethylanthranilic acid
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent for the recrystallization of N-arylanthranilic acids.
-
Dissolution: Place the crude N-phenylethylanthranilic acid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals of pure N-phenylethylanthranilic acid will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collection of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Drying: Dry the pure crystals in a desiccator or a vacuum oven.
-
Characterization: Determine the melting point of the purified product and compare it with the literature value. Further characterization can be performed using techniques such as NMR and IR spectroscopy.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 0.10 | 15.66 |
| Phenylethylamine | C₈H₁₁N | 121.18 | 0.12 | 14.54 |
| N-phenylethylanthranilic acid | C₁₅H₁₅NO₂ | 241.29 | 0.10 (Theoretical) | 24.13 (Theoretical) |
Table 2: Physical and Expected Properties
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-85% (based on analogous reactions) |
| Expected Melting Point | 150-160 °C (This is an estimate and should be determined experimentally) |
| Solubility | Soluble in hot ethanol, acetone, and ethyl acetate. Sparingly soluble in water. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of N-phenylethylanthranilic acid.
Caption: Logical relationship of key components in the synthesis.
Application Note: A Cell-Based Assay for Evaluating the Anti-inflammatory Activity of Enfenamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. Enfenamic acid is a member of the fenamate group of NSAIDs, which exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] Like other NSAIDs, it blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5] To investigate and quantify the anti-inflammatory properties of compounds like this compound, robust and reproducible in vitro models are essential.
This application note provides a detailed protocol for a cell-based assay using the murine macrophage cell line RAW 264.7. Macrophages are central to the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), RAW 264.7 cells initiate a signaling cascade that mimics acute inflammation, leading to the production and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α). This model allows for the assessment of this compound's ability to suppress this inflammatory response in a dose-dependent manner.
Principle of the Assay
The assay is based on the principle of inducing an inflammatory response in RAW 264.7 macrophage cells with LPS and subsequently measuring the inhibitory effect of this compound on the production of key inflammatory markers. The workflow involves three main stages:
-
Cytotoxicity Assessment: Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound using a cell viability assay, such as the MTT assay. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.
-
Inflammatory Stimulation and Treatment: Cells are pre-treated with various non-toxic concentrations of this compound before being stimulated with LPS. LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling pathways, most notably the NF-κB pathway, which is a master regulator of inflammatory gene expression.
-
Quantification of Inflammatory Mediators: After incubation, the cell culture supernatant is collected to quantify the levels of secreted inflammatory mediators. Nitric oxide (NO) is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess assay. Pro-inflammatory cytokines, such as TNF-α, are quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA). A dose-dependent reduction in these mediators in the presence of this compound indicates its anti-inflammatory potency.
Visualizations
Signaling Pathways and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Reagents for Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
-
Assay Reagents:
-
This compound (powder, to be dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Griess Reagent Kit (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine solution)
-
Sodium Nitrite (NaNO₂) for standard curve
-
Mouse TNF-α ELISA Kit
-
-
Equipment and Consumables:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
96-well flat-bottom cell culture plates (sterile)
-
Multichannel pipettes and sterile tips
-
Microplate reader capable of absorbance measurement at 450 nm and 570 nm
-
Centrifuge
-
Protocol 1: Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete medium).
-
Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO₂.
-
When cells reach 80-90% confluency, subculture them.
-
To passage, gently scrape the cells, as they are semi-adherent. Pipette up and down to create a single-cell suspension.
-
Seed cells into new flasks at a ratio of 1:4 to 1:6.
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the non-toxic dose range of this compound.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a "vehicle control" (medium with DMSO) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: Anti-Inflammatory Assay (NO and TNF-α Production)
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate overnight.
-
Pre-treatment: Prepare serial dilutions of this compound in complete medium at concentrations determined to be non-toxic from the MTT assay. Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Controls:
-
Negative Control: Cells + Medium
-
Positive Control (LPS): Cells + Medium + LPS
-
Test Group: Cells + this compound + LPS
-
-
-
Final Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for NO and TNF-α analysis. Store at -80°C if not used immediately.
Protocol 4: Measurement of Nitric Oxide (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable product of NO.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) by diluting a stock solution in cell culture medium.
-
Assay Procedure:
-
Add 50 µL of each supernatant sample and standard to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration in the samples by interpolating from the standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Protocol 5: Measurement of TNF-α (ELISA)
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's specific protocol.
-
Briefly, the protocol will involve coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate solution, and finally stopping the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the TNF-α concentration in each sample based on the standard curve provided in the kit. Determine the percentage inhibition of TNF-α production compared to the LPS-only control.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison. Experiments should be performed in triplicate.
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells (MTT Assay)
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100.0 |
| 10 | 1.22 ± 0.06 | 97.6 |
| 25 | 1.19 ± 0.09 | 95.2 |
| 50 | 1.15 ± 0.07 | 92.0 |
| 100 | 0.98 ± 0.11 | 78.4 |
| 200 | 0.55 ± 0.05 | 44.0 |
Cell Viability (%) = (Absorbance of Test Sample / Absorbance of Vehicle Control) x 100
Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide Production
| Treatment Group | Nitrite Conc. (µM) (Mean ± SD) | Inhibition of NO (%) |
| Control (No LPS) | 1.5 ± 0.3 | - |
| LPS (100 ng/mL) | 45.2 ± 2.5 | 0.0 |
| LPS + this compound (10 µM) | 35.8 ± 2.1 | 20.8 |
| LPS + this compound (25 µM) | 24.1 ± 1.8 | 46.7 |
| LPS + this compound (50 µM) | 11.7 ± 1.2 | 74.1 |
% Inhibition = [(NO_LPS - NO_Sample) / (NO_LPS - NO_Control)] x 100
Table 3: Inhibitory Effect of this compound on LPS-Induced TNF-α Production
| Treatment Group | TNF-α Conc. (pg/mL) (Mean ± SD) | Inhibition of TNF-α (%) |
| Control (No LPS) | 85 ± 15 | - |
| LPS (100 ng/mL) | 11,450 ± 480 | 0.0 |
| LPS + this compound (10 µM) | 8,930 ± 350 | 22.2 |
| LPS + this compound (25 µM) | 5,610 ± 290 | 51.0 |
| LPS + this compound (50 µM) | 2,150 ± 210 | 81.6 |
% Inhibition = [(TNFα_LPS - TNFα_Sample) / (TNFα_LPS - TNFα_Control)] x 100
From the dose-response data, the half-maximal inhibitory concentration (IC₅₀) can be calculated using non-linear regression analysis. A lower IC₅₀ value indicates greater anti-inflammatory potency.
References
Application Notes and Protocols for Testing Mefenamic Acid in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a widely utilized and highly reproducible in vivo assay for evaluating the anti-inflammatory properties of novel compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic acute inflammatory response. This response is characterized by the release of various inflammatory mediators, leading to edema, erythema, and hyperalgesia.
Mefenamic acid is a non-steroidal anti-inflammatory drug from the fenamate class that demonstrates analgesic, anti-inflammatory, and antipyretic activities.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][3] By inhibiting both COX-1 and COX-2 enzymes, mefenamic acid effectively reduces prostaglandin production, thereby alleviating inflammatory symptoms.[3]
These application notes provide a comprehensive protocol for assessing the anti-inflammatory efficacy of mefenamic acid using the carrageenan-induced paw edema model in rats.
Key Signaling Pathways
The inflammatory cascade initiated by carrageenan injection involves a complex interplay of signaling molecules. The initial phase (0-2.5 hours) is predominantly mediated by the release of histamine, serotonin, and bradykinin. The subsequent late phase (2.5-6 hours) is characterized by the production of prostaglandins, facilitated by the upregulation of the COX-2 enzyme. NSAIDs like mefenamic acid primarily exert their effect during this late phase by inhibiting COX enzymes.
Figure 1: Signaling pathway of carrageenan-induced inflammation and Mefenamic Acid's mechanism.
Experimental Protocol
This protocol details the steps for evaluating the anti-inflammatory effects of mefenamic acid in a carrageenan-induced paw edema model in rats.
Materials and Reagents
-
Mefenamic Acid
-
Carrageenan (Lambda, Type IV)
-
Positive Control (e.g., Indomethacin or Diclofenac Sodium)
-
Vehicle for drug administration (e.g., 0.5% Sodium Carboxymethyl Cellulose - Na-CMC)
-
Sterile Saline (0.9% NaCl)
-
Plethysmometer or Digital Calipers
-
Animal Scale
-
Oral Gavage Needles
Animal Model
-
Species: Wistar or Sprague-Dawley rats
-
Sex: Male or female (use of a single sex is recommended to reduce variability)
-
Weight: 150-200 g
-
Acclimatization: House animals for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
Experimental Workflow
Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.
Procedure
-
Animal Preparation: Fast the rats for 12-18 hours before the experiment with free access to water.
-
Group Allocation: Randomly divide the animals into experimental groups (n=6 per group) as described in the workflow diagram (Figure 2).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer the vehicle, mefenamic acid, or the positive control drug orally via gavage. The volume of administration should be uniform across all groups (e.g., 5 mL/kg).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
Data Analysis
-
Calculate Paw Edema Volume: The increase in paw volume (edema) is calculated as:
-
Edema Volume (mL) = Vt - V₀
-
Where Vt is the paw volume at time 't' and V₀ is the initial paw volume.
-
-
Calculate Percentage Inhibition of Edema: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the drug-treated groups compared to the vehicle-treated control group.
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation
The following tables summarize typical dosages and expected outcomes for the evaluation of mefenamic acid in the carrageenan-induced paw edema model.
Table 1: Experimental Groups and Dosages
| Group | Treatment | Dosage (mg/kg) | Route of Administration |
| 1 | Vehicle Control | - | Oral (p.o.) |
| 2 | Mefenamic Acid | 100 | Oral (p.o.) |
| 3 | Mefenamic Acid | 200 | Oral (p.o.) |
| 4 | Indomethacin | 10[3] | Oral (p.o.) |
| 5 | Diclofenac Sodium | 50 | Oral (p.o.) |
Table 2: Sample Data of Paw Edema Inhibition
| Treatment Group | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Vehicle Control | |||||
| Paw Edema (mL) | 0.45 ± 0.05 | 0.68 ± 0.07 | 0.95 ± 0.10 | 0.88 ± 0.09 | 0.75 ± 0.08 |
| % Inhibition | - | - | - | - | - |
| Mefenamic Acid (100 mg/kg) | |||||
| Paw Edema (mL) | 0.32 ± 0.04 | 0.45 ± 0.05 | 0.58 ± 0.06 | 0.49 ± 0.05 | 0.41 ± 0.04 |
| % Inhibition | 28.9% | 33.8% | 38.9% | 44.3% | 45.3% |
| Mefenamic Acid (200 mg/kg) | |||||
| Paw Edema (mL) | 0.28 ± 0.03 | 0.38 ± 0.04 | 0.45 ± 0.05 | 0.37 ± 0.04 | 0.31 ± 0.03 |
| % Inhibition | 37.8% | 44.1% | 52.6% | 58.0% | 58.7% |
| Indomethacin (10 mg/kg) | |||||
| Paw Edema (mL) | 0.25 ± 0.03 | 0.31 ± 0.03 | 0.44 ± 0.05 | 0.41 ± 0.04 | 0.38 ± 0.04 |
| % Inhibition | 44.4% | 54.4% | 53.7% | 53.4% | 49.3% |
Note: The data presented in Table 2 are hypothetical and for illustrative purposes, based on typical results from similar studies. Actual results may vary.
Conclusion
The carrageenan-induced paw edema model provides a robust and reliable method for evaluating the anti-inflammatory potential of mefenamic acid. This protocol offers a detailed framework for conducting such studies, from experimental design to data analysis. The expected dose-dependent inhibition of paw edema by mefenamic acid will confirm its anti-inflammatory properties, likely mediated through the inhibition of prostaglandin synthesis. This assay serves as a critical preclinical step in the characterization of anti-inflammatory drug candidates.
References
Application Notes and Protocols for the Identification of Enfenamic Acid Metabolites Using Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. The identification and characterization of its metabolites are crucial for understanding its pharmacokinetic profile, efficacy, and potential toxicity. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), serves as a powerful tool for the elucidation of drug metabolite structures. High-resolution mass spectrometry (HRMS) further enhances this capability by providing accurate mass measurements, which aid in the determination of elemental compositions.[1][2][3][4] This document provides detailed application notes and protocols for the identification of this compound metabolites using various mass spectrometry techniques, with a focus on methodologies widely applied to the closely related and well-studied compound, mefenamic acid, as a representative example.
Metabolic Pathways of Fenamates (Illustrated with Mefenamic Acid)
The biotransformation of fenamates like this compound typically involves Phase I and Phase II metabolic reactions. As a well-documented analogue, mefenamic acid metabolism is primarily mediated by the cytochrome P450 enzyme CYP2C9.[5] The major metabolic pathways include:
-
Phase I Metabolism (Oxidation): This involves the hydroxylation of the methyl group to form 3'-hydroxymethylmefenamic acid, which can be further oxidized to 3'-carboxymefenamic acid.
-
Phase II Metabolism (Conjugation): The parent drug and its Phase I metabolites can undergo glucuronidation to form acyl glucuronides, which are more water-soluble and readily excreted.
Below is a diagram illustrating the metabolic pathway of mefenamic acid, which can be considered a predictive pathway for this compound.
Caption: Predicted metabolic pathway of fenamates.
Experimental Workflow for Metabolite Identification
A general workflow for the identification of this compound metabolites in biological samples is depicted below. This process involves sample preparation, chromatographic separation, mass spectrometric analysis, and data processing.
Caption: General experimental workflow for metabolite identification.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Method for the Identification and Quantification of this compound and its Metabolites in Human Plasma
This protocol is adapted from established methods for mefenamic acid and is suitable for the analysis of this compound and its potential metabolites.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., a structurally similar compound not present in the sample).
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., Thermo Hypurity C18, 50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water (pH 4.5 with acetic acid) or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with 15-30% B, increase to 85-95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.75 - 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 - 10 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Triple quadrupole mass spectrometer (e.g., API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification and Full Scan/Product Ion Scan for identification. |
| Curtain Gas (CUR) | Optimized for the instrument (e.g., 20-30 psi) |
| Collision Gas (CAD) | Nitrogen, pressure optimized |
| IonSpray Voltage | -4500 V (Negative Mode) or 5500 V (Positive Mode) |
| Temperature | 500 - 550°C |
4. MRM Transitions for Mefenamic Acid (as a reference)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Mefenamic Acid | 240.0 | 196.3 | Negative |
| Internal Standard (Diclofenac) | 294.0 | 250.2 | Negative |
Note: MRM transitions for this compound and its metabolites would need to be determined by infusing standard compounds into the mass spectrometer.
Protocol 2: GC-MS Method for the Analysis of this compound Metabolites in Urine
This protocol provides a general guideline for the analysis of fenamate metabolites in urine using GC-MS, which often requires derivatization to increase volatility.
1. Sample Preparation (Hydrolysis and Extraction)
-
To 1 mL of urine, add 100 µL of an internal standard.
-
To hydrolyze glucuronide conjugates, add 200 µL of concentrated HCl and heat at 100°C for 30 minutes.
-
Cool the sample and adjust the pH to approximately 4-5 with a suitable buffer.
-
Perform liquid-liquid extraction with 3 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
2. Derivatization
-
To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
3. Gas Chromatography Conditions
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-1 or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial 150°C for 3 min, ramp at 20°C/min to 280°C, hold for 5 min. |
| Injection Mode | Splitless |
4. Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Mass selective detector (e.g., Agilent 5977) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and its metabolites, which would be obtained from the described analytical methods.
Table 1: LC-MS/MS Quantitative Analysis of this compound and its Metabolites in Human Plasma
| Analyte | Retention Time (min) | MRM Transition (m/z) | LLOQ (ng/mL) | Linear Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 3.5 | To be determined | 10 | 10 - 5000 | 95 - 105 | < 15 |
| Hydroxylated Metabolite | 2.8 | To be determined | 5 | 5 - 2500 | 93 - 107 | < 15 |
| Carboxylated Metabolite | 2.1 | To be determined | 5 | 5 - 2500 | 96 - 104 | < 15 |
| Glucuronide Conjugate | 1.5 | To be determined | 20 | 20 - 10000 | 92 - 108 | < 15 |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Table 2: GC-MS Quantitative Analysis of this compound and its Hydroxylated Metabolite in Urine
| Analyte (as TMS derivative) | Retention Time (min) | Quantifier Ion (m/z) | LLOQ (ng/mL) | Linear Range (ng/mL) | Recovery (%) |
| This compound | 10.2 | To be determined | 20 | 20 - 2000 | 85 - 95 |
| Hydroxylated Metabolite | 11.5 | To be determined | 15 | 15 - 1500 | 88 - 98 |
Conclusion
The mass spectrometry-based methods outlined in this document provide a robust framework for the identification and quantification of this compound metabolites. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, using LC-MS/MS and GC-MS, are adaptable for various research and drug development applications. The provided workflows and predictive metabolic pathways serve as a guide for designing and executing comprehensive metabolite identification studies for this compound and other related fenamate compounds. The use of high-resolution mass spectrometry is highly recommended for unambiguous structure elucidation of novel metabolites.
References
Application Notes and Protocols for Obtaining Enfenamic Acid Single Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of enfenamic acid, a non-steroidal anti-inflammatory drug (NSAID). The methods described herein are designed to yield single crystals of different polymorphic forms, which is crucial for studying structure-activity relationships, physicochemical properties, and formulation development.
This compound is known to exist in at least two polymorphic forms, Form I and Form II.[1][2][3][4] The specific polymorph obtained is highly dependent on the crystallization conditions, particularly the choice of solvent.[1]
Crystallization Methods Overview
Several techniques have been successfully employed to grow single crystals of this compound. The primary methods include:
-
Solution Growth by Slow Evaporation/Cooling: A common and straightforward method involving the dissolution of this compound in a suitable solvent, followed by slow evaporation of the solvent or gradual cooling to induce crystallization.
-
Anti-Solvent Crystallization: This technique involves dissolving this compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) to reduce the solubility and induce precipitation, ideally in a controlled manner to form crystals.
-
High-Pressure Crystallization: A specialized technique that can yield polymorphs that are not accessible under ambient pressure conditions.
-
Crystallization in the Presence of Additives: The introduction of specific additives can influence the nucleation and growth of a particular polymorphic form.
The choice of solvent is a critical factor that influences not only the polymorphic form but also the crystal habit (shape). For instance, crystallization from ethyl acetate, ethanol, isopropanol, and acetone typically yields the stable Form I as needle-like crystals, whereas using dimethylformamide (DMF) tends to produce the metastable Form II in a cubic shape.
Quantitative Data Summary
The following table summarizes the outcomes of various crystallization methods for this compound based on reported data.
| Crystallization Method | Solvent System | Temperature | Polymorphic Form | Crystal Habit | Reference |
| Natural Cooling | Ethanol | Heated to 60°C, then cooled | Form I | Needle-like, flat | |
| Natural Cooling | Isopropanol | Heated to 60°C, then cooled | Form I | Needle-like, flat | |
| Natural Cooling | Ethyl Acetate | Heated to 60°C, then cooled | Form I | Needle-like, flat | |
| Natural Cooling | Acetone | Heated to 50°C, then cooled | Form I | Needle-like, flat | |
| Natural Cooling | Dimethylformamide (DMF) | Heated to 50°C, then cooled | Form II | Cubic | |
| Anti-Solvent | Ethanol (solvent), Water (anti-solvent) | 25°C | Not specified, likely Form I | Plate-shaped | |
| Anti-Solvent | Acetone (solvent), Water (anti-solvent) | 25°C | Not specified, likely Form I | Needle-shaped | |
| Anti-Solvent | Isopropanol (solvent), Water (anti-solvent) | 25°C | Not specified, likely Form I | Plate-shaped | |
| High-Pressure | Ethanol | Room Temperature (293 K) | Form II | Not specified | |
| Additive-Induced | Ethanol with Flufenamic Acid | Not specified | Form II | Not specified |
Experimental Protocols
Protocol 1: Crystallization by Natural Cooling (for Polymorph I and II)
This protocol describes the crystallization of this compound using different solvents to selectively obtain Form I or Form II.
Materials:
-
This compound powder
-
Ethanol, Isopropanol, Ethyl Acetate, Acetone, or Dimethylformamide (DMF)
-
Beakers or flasks
-
Hot plate
-
Filter paper
-
Crystallization dishes
-
Oven
Procedure:
-
Prepare a saturated solution of this compound by dissolving a known amount in 50 mL of the chosen solvent (e.g., ethanol for Form I, DMF for Form II).
-
Heat the solution on a hot plate. For ethanol, isopropanol, and ethyl acetate, heat to 60°C. For acetone and DMF, heat to 50°C until all the solute is dissolved.
-
Filter the hot solution to remove any undissolved impurities.
-
Transfer the clear solution to a clean crystallization dish.
-
Allow the solution to cool down naturally to room temperature, undisturbed.
-
Once crystals have formed, carefully decant the supernatant.
-
Dry the crystals in an oven at 60°C until a constant weight is achieved.
-
Store the dried crystals in a sealed vial for characterization.
Protocol 2: Anti-Solvent Crystallization
This protocol details the use of an anti-solvent to induce the crystallization of this compound.
Materials:
-
This compound
-
A suitable solvent (e.g., ethanol, acetone, isopropanol)
-
An anti-solvent (e.g., water)
-
Atomizer or dropping funnel
-
Stirrer
Procedure:
-
Dissolve 1 gram of this compound in 50 mL of the chosen organic solvent (e.g., acetone).
-
Place the resulting clear solution in an atomizer or a vessel equipped with a dropping funnel, maintained at a controlled temperature (e.g., 25°C).
-
Slowly add the anti-solvent (water) to the solution while stirring. The anti-solvent will reduce the solubility of this compound, leading to crystallization.
-
Continue the addition of the anti-solvent until a sufficient amount of crystals has precipitated.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the anti-solvent.
-
Dry the crystals under vacuum or in a desiccator.
Protocol 3: High-Pressure Crystallization (for Polymorph II)
This advanced technique is for obtaining single crystals of the metastable Form II. It requires specialized equipment.
Materials and Equipment:
-
This compound
-
Ethanol (as a solvent)
-
Diamond Anvil Cell (DAC)
-
Heating capabilities for the DAC
Procedure:
-
Prepare a 1 M solution of this compound in ethanol.
-
Load the solution along with a few seed crystals of Form I into the DAC at room temperature (293 K).
-
Seal the DAC by applying minimal pressure (~0.02 GPa).
-
Gently heat the cell to dissolve all the solid material.
-
While still hot, increase the pressure to induce precipitation (crystallization was achieved at approximately 0.6 GPa).
-
Reduce the pressure to around 0.3 GPa to facilitate the growth of a single crystal.
-
The resulting single crystal can then be analyzed in situ using X-ray diffraction.
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals | MATEC Web of Conferences [matec-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization of Mefenamic Acid from Dimethylformamide Microemulsions: Obtaining Thermodynamic Control through 3D Nanoconfinement [mdpi.com]
In Vivo Experimental Design for Evaluating the Analgesic Effect of Enfenamic Acid
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. It is recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] The primary application of this compound in a clinical setting is the management of mild to moderate pain, including menstrual pain (dysmenorrhea), headache, dental pain, and musculoskeletal disorders.[3] This document provides a detailed guide for the in vivo experimental design to characterize the analgesic effects of this compound using well-established preclinical models. The protocols outlined herein are intended to ensure robust and reproducible data generation for the assessment of its therapeutic potential.
Mechanism of Action
The analgesic effect of this compound is primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][4] By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation. Prostaglandins sensitize peripheral nerve endings (nociceptors) to other inflammatory mediators like bradykinin, thereby lowering the pain threshold. By reducing prostaglandin synthesis in peripheral tissues, this compound mitigates the inflammatory response and produces analgesia.
Signaling Pathway
Experimental Design & Workflow
A typical workflow for assessing the analgesic properties of this compound involves a multi-model approach to characterize its effects on different pain modalities, including visceral, thermal, and inflammatory pain.
Experimental Protocols
Acetic Acid-Induced Writhing Test (Visceral Pain)
This model is highly sensitive to peripherally acting analgesics and is used to evaluate a compound's ability to inhibit visceral pain.
-
Animals: Male Swiss albino mice (20-25 g).
-
Materials: 0.6% acetic acid solution, this compound, reference drug (e.g., Diclofenac Sodium), vehicle (e.g., 0.5% carboxymethyl cellulose), oral gavage needles, stopwatch.
-
Protocol:
-
Acclimatize mice for at least 60 minutes in the testing environment.
-
Administer this compound (e.g., 10, 20, 40 mg/kg), vehicle, or reference drug (e.g., Diclofenac Sodium, 10 mg/kg) orally.
-
After a 30-minute absorption period, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place the mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, start a stopwatch and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15-20 minutes.
-
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test (Thermal Pain - Supraspinal)
This test assesses the response to a thermal stimulus and is primarily used for evaluating centrally acting analgesics. While less sensitive to traditional NSAIDs, it can reveal central analgesic components.
-
Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).
-
Materials: Hot plate apparatus set to 55 ± 0.5°C, animal enclosure (e.g., transparent cylinder), this compound, reference drug (e.g., Morphine), vehicle.
-
Protocol:
-
Determine the baseline reaction time for each animal by placing it on the hot plate and recording the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.
-
Administer this compound, vehicle, or reference drug via the desired route (e.g., oral or intraperitoneal).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-administration, place the animal back on the hot plate and record the reaction latency.
-
-
Data Analysis: The increase in latency period is an indicator of analgesia. The results are often expressed as the mean latency time at each time point.
Tail-Flick Test (Thermal Pain - Spinal)
This model measures the spinal reflex to a thermal stimulus and is also more sensitive to centrally acting analgesics.
-
Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).
-
Materials: Tail-flick analgesiometer (radiant heat source), animal restrainer, this compound, reference drug (e.g., Morphine), vehicle.
-
Protocol:
-
Gently restrain the animal, with its tail positioned over the radiant heat source of the analgesiometer.
-
Measure the baseline tail-flick latency, which is the time taken for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is essential to prevent injury.
-
Administer this compound, vehicle, or reference drug.
-
Measure the tail-flick latency at various time intervals post-administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: The analgesic effect is quantified by the increase in tail-flick latency compared to the baseline.
Formalin Test (Inflammatory Pain)
This biphasic model is particularly useful as it distinguishes between neurogenic pain (Phase I) and inflammatory pain (Phase II). NSAIDs are typically more effective in the second phase.
-
Animals: Male Sprague-Dawley rats (200-250 g) or Swiss albino mice (20-25 g).
-
Materials: 2.5% formalin solution, observation chambers, this compound, reference drug (e.g., Morphine), vehicle.
-
Protocol:
-
Acclimatize the animals in individual observation chambers for at least 30 minutes.
-
Administer this compound, vehicle, or reference drug at a predetermined time before the formalin injection (e.g., 30 minutes for oral administration).
-
Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately return the animal to the chamber and record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw.
-
The observation period is divided into two phases: Phase I (0-5 minutes) and Phase II (15-30 minutes) post-formalin injection.
-
-
Data Analysis: Calculate the mean time spent in nociceptive behaviors for each phase. The percentage of inhibition for each phase is calculated relative to the vehicle control group.
Data Presentation
The following tables summarize expected outcomes for this compound in the described analgesic models. Values are illustrative and should be determined empirically.
Table 1: Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle (0.5% CMC) | - | 45.2 ± 3.1 | - |
| This compound | 10 | 28.5 ± 2.5 | 36.9% |
| This compound | 20 | 18.1 ± 2.0 | 59.9% |
| This compound | 40 | 9.7 ± 1.5 | 78.5% |
| Diclofenac Sodium | 10 | 8.2 ± 1.2 | 81.9% |
Table 2: Hot Plate Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | \multicolumn{4}{c|}{Mean Reaction Latency (seconds ± SEM)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle | - | 8.1 ± 0.5 | 8.3 ± 0.6 | 8.0 ± 0.4 | 7.9 ± 0.5 | | this compound | 50 | 9.5 ± 0.7 | 10.2 ± 0.8 | 9.8 ± 0.6 | 9.1 ± 0.7 | | Morphine | 10 | 18.5 ± 1.2 | 22.1 ± 1.5 | 19.8 ± 1.3 | 15.4 ± 1.1 |
Table 3: Tail-Flick Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | \multicolumn{4}{c|}{Mean Tail-Flick Latency (seconds ± SEM)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle | - | 3.5 ± 0.2 | 3.6 ± 0.3 | 3.4 ± 0.2 | 3.5 ± 0.3 | | this compound | 50 | 4.1 ± 0.3 | 4.5 ± 0.4 | 4.2 ± 0.3 | 3.9 ± 0.2 | | Morphine | 10 | 7.8 ± 0.6 | 8.9 ± 0.7 | 8.1 ± 0.5 | 6.5 ± 0.4 |
Table 4: Formalin Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean Licking Time (s ± SEM) - Phase I (0-5 min) | Mean Licking Time (s ± SEM) - Phase II (15-30 min) |
| Vehicle | - | 65.4 ± 5.2 | 88.2 ± 7.1 |
| This compound | 40 | 50.1 ± 4.5 | 35.8 ± 3.9 |
| Morphine | 10 | 20.3 ± 2.1 | 25.1 ± 2.8 |
Note: The analgesic effect of this compound in the formalin test is expected to be more pronounced in the second (inflammatory) phase.
Conclusion
The in vivo models described provide a comprehensive framework for evaluating the analgesic efficacy of this compound. The acetic acid-induced writhing test is a robust primary screen for its peripheral analgesic effects. The formalin test offers deeper insight into its action on inflammatory pain, a key therapeutic target for NSAIDs. While the hot plate and tail-flick tests may show modest effects, they are crucial for ruling out significant central opioid-like activity. A thorough execution of these protocols will yield valuable data for the preclinical characterization of this compound's analgesic profile.
References
- 1. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The analgesic effects of non-steroidal anti-inflammatory drugs on acetylcholine-induced writhing in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
Application Notes & Protocols: Enfenamic Acid as a Chemical Probe for Prostaglandin Synthesis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandins are lipid compounds that play crucial roles in various physiological and pathological processes, including inflammation, pain, fever, and maintenance of tissue homeostasis.[1][2][3][4] The synthesis of prostaglandins is primarily catalyzed by cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 and COX-2.[5] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.
Chemical probes are essential tools for dissecting the roles of specific enzymes in complex biological pathways. Enfenamic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), acts as a potent inhibitor of prostaglandin synthesis by targeting COX enzymes. Its utility as a chemical probe allows researchers to investigate the downstream effects of prostaglandin inhibition in various experimental models. These application notes provide a summary of this compound's mechanism of action, protocols for its use in key assays, and data on its inhibitory activity.
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostaglandins and thromboxanes. This compound is a competitive inhibitor of both COX-1 and COX-2. By blocking prostaglandin synthesis, this compound effectively reduces the levels of these inflammatory mediators in peripheral tissues.
Data Presentation: Inhibitory Potency
The inhibitory activity of this compound against human COX-1 and COX-2 is summarized below. This data is crucial for designing experiments and interpreting results, as the differential inhibition of COX isoforms can have significant biological consequences.
| Enzyme | IC₅₀ Value |
| hCOX-1 | 40 nM |
| hCOX-2 | 3 µM |
Table 1: Inhibitory concentration (IC₅₀) of this compound for human cyclooxygenase (COX) isoforms. These values indicate a significantly higher potency for COX-1 over COX-2.
Signaling Pathway Visualization
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of this compound.
Caption: Prostaglandin synthesis pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Cell-Based Prostaglandin E₂ (PGE₂) Production Assay
This protocol describes how to measure the effect of this compound on PGE₂ production in cultured cells stimulated to induce an inflammatory response.
Materials:
-
Cell line capable of producing PGE₂ (e.g., macrophages, fibroblasts, or endothelial cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
DMSO (vehicle control)
-
Prostaglandin E₂ ELISA Kit
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Pre-treatment: Remove the old medium from the cells and replace it with medium containing the various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours) to allow for PGE₂ production and release into the supernatant.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis. If not analyzed immediately, store at -80°C.
-
PGE₂ Measurement: Quantify the PGE₂ concentration in the supernatants using a commercial PGE₂ ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of PGE₂ inhibition for each concentration of this compound relative to the stimulated vehicle control. Plot the results to determine the IC₅₀ value.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Inhibitor Screening Assay Kit (measures the peroxidase activity of COX)
-
This compound
-
DMSO (vehicle control)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation: Prepare all assay buffers and reagents according to the screening assay kit manufacturer's protocol.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in the provided assay buffer to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Assay Buffer
-
Heme
-
Purified COX-1 or COX-2 enzyme
-
This compound dilution or vehicle (DMSO)
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by the arachidonic acid substrate solution to all wells.
-
Measurement: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) at regular intervals to monitor the rate of the reaction.
-
Data Analysis: Calculate the initial reaction rates (V₀) for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control and plot the results to calculate the IC₅₀ value for both COX-1 and COX-2.
Experimental Workflow Visualization
The diagram below outlines the general workflow for the cell-based PGE₂ production assay.
Caption: Workflow for a cell-based PGE₂ inhibition assay.
References
Application of Fenamic Acid in Neuroinflammation Studies: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of fenamic acid, particularly mefenamic acid, in the study of neuroinflammation. It includes detailed application notes, experimental protocols, and a summary of key quantitative data, alongside visualizations of relevant biological pathways and experimental workflows.
Fenamic acid and its derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), have emerged as promising agents in neuroinflammation research.[1] Beyond their classical role as cyclooxygenase (COX) inhibitors, these compounds exhibit a unique mechanism of action by targeting the NLRP3 inflammasome, a key player in the inflammatory cascade associated with various neurodegenerative diseases.[2][3] This application note will delve into the utility of fenamic acid in neuroinflammation models, providing practical guidance for its use in both in vitro and in vivo settings.
Mechanism of Action in Neuroinflammation
Fenamic acids, most notably mefenamic acid, have been shown to selectively inhibit the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[2][3] This multi-protein complex is a critical component of the innate immune system and its activation leads to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). The inhibitory action of fenamates on the NLRP3 inflammasome is independent of their COX-inhibiting activity. It is mediated through the blockade of volume-regulated anion channels (VRACs), which prevents the ion fluxes necessary for inflammasome activation. This targeted anti-inflammatory action makes fenamic acid a valuable tool for dissecting the role of the NLRP3 inflammasome in neuroinflammatory processes and for exploring its therapeutic potential in conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.
Data Presentation: Efficacy of Mefenamic Acid in Neuroinflammation Models
The following table summarizes key quantitative data from various studies investigating the effects of mefenamic acid in models of neuroinflammation.
| Model | Organism/Cell Line | Mefenamic Acid Dose/Concentration | Key Findings | Reference |
| Alzheimer's Disease (in vivo) | Transgenic (3xTgAD) Mice | 25 mg/kg/day via osmotic minipump for 28 days | Completely reversed memory deficits. Reduced microglial activation and IL-1β expression to wild-type levels. | |
| Alzheimer's Disease (in vivo) | Aβ1-42-infused Rat Model | 5 mg/kg/day, i.p. for 14 days | Prevented Aβ1-42 induced memory deficits. | |
| Stroke (in vivo) | Male Wistar Rats (MCAO model) | 20 mg/kg (four equal doses at 1-hour intervals) | Reduced infarct volume by 53%, total ischemic brain damage by 41%, and edema by 45%. | |
| Stroke (in vitro) | Embryonic Rat Hippocampal Neurons | 10-100 µM | Significantly reduced glutamate-evoked cell death. | |
| Sepsis-induced Neuroinflammation (in vivo) | Male Wistar Rats (CLP model) | 10, 30, and 50 mg/kg | Decreased microglial activation in the prefrontal cortex and hippocampus. | |
| Chronic Stress-induced Neuroinflammation (in vivo) | Mice | Not specified | Ameliorated depressive-like behavior and inhibited microglia activation/phagocytosis in the hippocampus. | |
| Glutamate Excitotoxicity (in vitro) | Embryonic Rodent Hippocampal Neurons | 100 µM | Reduced cell death by 79%. |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of fenamic acid in neuroinflammation studies.
Caption: Signaling pathway of Mefenamic Acid in inhibiting NLRP3 inflammasome-mediated neuroinflammation.
Caption: General experimental workflow for in vitro studies of Mefenamic Acid on neuroinflammation.
Caption: General experimental workflow for in vivo studies of Mefenamic Acid on neuroinflammation.
Experimental Protocols
In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Microglia
This protocol describes how to assess the inhibitory effect of mefenamic acid on NLRP3 inflammasome activation in a microglial cell line (e.g., BV2).
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
ATP
-
Mefenamic acid
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for IL-1β
-
Reagents for Western blotting (primary antibodies for Caspase-1 p20, NLRP3, ASC; secondary antibodies)
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed BV2 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Mefenamic Acid Treatment: Pre-treat the cells with various concentrations of mefenamic acid (e.g., 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
NLRP3 Activation: Stimulate the NLRP3 inflammasome by adding ATP (5 mM) for 30 minutes.
-
Sample Collection:
-
Collect the cell culture supernatant for IL-1β ELISA.
-
Lyse the cells with appropriate lysis buffer for Western blot analysis.
-
-
IL-1β ELISA: Measure the concentration of secreted IL-1β in the supernatant according to the manufacturer's instructions.
-
Western Blotting: Perform Western blotting on the cell lysates to detect the cleaved (active) form of Caspase-1 (p20) and the expression levels of NLRP3 and ASC.
In Vivo Protocol: Evaluation of Mefenamic Acid in a Mouse Model of Alzheimer's Disease
This protocol outlines a general procedure for assessing the therapeutic efficacy of mefenamic acid in a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD mice).
Materials:
-
3xTg-AD mice and wild-type control mice
-
Mefenamic acid
-
Vehicle for drug administration (e.g., saline, DMSO)
-
Osmotic minipumps
-
Apparatus for behavioral testing (e.g., Novel Object Recognition arena)
-
Reagents for immunohistochemistry (primary antibodies for Iba1, IL-1β; secondary antibodies)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the start of the experiment.
-
Drug Administration:
-
At an age when memory deficits are apparent (e.g., 12-14 months for 3xTg-AD mice), implant osmotic minipumps subcutaneously for continuous delivery of mefenamic acid (e.g., 25 mg/kg/day) or vehicle for 28 days.
-
-
Behavioral Testing:
-
After the treatment period, conduct behavioral tests to assess cognitive function. The Novel Object Recognition (NOR) test is commonly used to evaluate learning and memory.
-
NOR Protocol:
-
Habituation: Allow mice to freely explore an empty arena for a set period on the first day.
-
Training: On the second day, place two identical objects in the arena and allow the mice to explore for a set time.
-
Testing: On the third day, replace one of the familiar objects with a novel object and record the time spent exploring each object. A higher discrimination index (more time spent with the novel object) indicates better memory.
-
-
-
Tissue Collection and Processing:
-
Following behavioral testing, euthanize the mice and perfuse them with PBS followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in a sucrose solution before sectioning.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on brain sections to assess neuroinflammation.
-
Use an antibody against Iba1 to visualize microglia and assess their activation state (morphology).
-
Use an antibody against IL-1β to quantify the levels of this pro-inflammatory cytokine.
-
-
Data Analysis:
-
Analyze the behavioral data (e.g., discrimination index in the NOR test).
-
Quantify the immunohistochemical staining (e.g., number of Iba1-positive cells, intensity of IL-1β staining) in specific brain regions like the hippocampus and cortex.
-
These protocols provide a foundation for investigating the role of fenamic acid in neuroinflammation. Researchers should optimize these procedures based on their specific experimental goals and available resources. The unique mechanism of action of fenamic acid makes it a valuable pharmacological tool for advancing our understanding of neuroinflammatory diseases and for the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
Technical Support Center: Mefenamic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Mefenamic acid, a widely used non-steroidal anti-inflammatory drug (NSAID). The primary focus is on improving the yield and purity of the final product obtained through the common Ullmann condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for Mefenamic acid?
A1: The most common and established method for synthesizing Mefenamic acid is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 2-chlorobenzoic acid (or its salt) with 2,3-dimethylaniline.[1][2] The reaction is typically carried out in a high-boiling polar solvent, such as N,N-dimethylformamide (DMF), in the presence of an acid-binding agent like sodium carbonate or potassium carbonate.[1]
Q2: My Mefenamic acid synthesis is resulting in a low yield. What are the most likely causes?
A2: Low yields in the Ullmann condensation for Mefenamic acid synthesis can stem from several factors:
-
Suboptimal Temperature: The reaction requires a specific temperature range, typically between 120-130°C, to proceed efficiently.[1] Temperatures that are too low can lead to a slow or incomplete reaction, while excessively high temperatures may promote side reactions and degradation.
-
Inefficient Catalyst: The copper catalyst is crucial. Traditional methods using copper powder can be inconsistent.[2] Modern approaches often use soluble copper salts or catalysts supported by ligands to improve activity.
-
Incorrect Reagent Ratios: The molar ratios of reactants, base, and catalyst are critical for maximizing yield. An excess of the aniline component is often used.
-
Solvent and Base Choice: The choice of a high-boiling polar solvent and an appropriate base (acid scavenger) is essential to facilitate the reaction.
Q3: What are the common impurities found in crude Mefenamic acid, and how can they be minimized?
A3: Common impurities can include unreacted starting materials (2-chlorobenzoic acid and 2,3-dimethylaniline) and byproducts from side reactions, such as the homocoupling of the aryl halide. Minimizing these impurities involves optimizing reaction conditions to drive the reaction to completion and employing a robust purification process. Post-synthesis, refining the crude product through decolorization with activated charcoal and recrystallization from a suitable organic solvent is a standard procedure to achieve high purity.
Q4: How can the crude Mefenamic acid product be effectively purified?
A4: A multi-step purification process is generally recommended. After the reaction is complete, the crude Mefenamic acid is typically isolated by acidification. This crude product can then be refined by dissolving it in an appropriate organic solvent (such as DMF, ethanol, or methanol) and treating it with activated charcoal to remove colored impurities. Subsequent recrystallization from the solvent yields the purified Mefenamic acid product. Purity can be confirmed using methods like High-Performance Liquid Chromatography (HPLC).
Q5: Can a phase-transfer catalyst improve the reaction?
A5: Yes, the use of a phase-transfer catalyst can improve the production efficiency of Mefenamic acid. These catalysts facilitate the transfer of reactants between different phases (e.g., a solid base and a liquid organic phase), which can enhance the reaction rate and overall yield.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Inactive catalyst. 3. Insufficient base. | 1. Ensure the reaction mixture reaches and is maintained at the optimal temperature (e.g., 120-130°C). 2. Use a fresh, high-quality copper catalyst. Consider soluble copper catalysts for better results. 3. Verify the molar ratio of the acid-binding agent (e.g., sodium carbonate) is correct. |
| Dark-Colored Crude Product | Formation of colored impurities due to side reactions or product degradation at high temperatures. | 1. Avoid excessive heating or prolonged reaction times. 2. During purification, use activated charcoal to decolorize the solution before recrystallization. |
| Low Purity After Recrystallization | 1. Incomplete removal of starting materials. 2. Co-precipitation of impurities. | 1. Ensure the initial reaction goes to completion. 2. Select an appropriate recrystallization solvent system. A solvent in which Mefenamic acid has high solubility at high temperatures and low solubility at low temperatures is ideal. 3. Perform a second recrystallization step if necessary. |
| Inconsistent Yields Between Batches | Variations in raw material quality, reaction setup, or temperature control. | 1. Use reagents from a consistent, high-purity source. 2. Standardize the experimental setup, including stirring speed and heating method. 3. Calibrate temperature probes and ensure uniform heating of the reaction vessel. |
Data Presentation
For successful synthesis, adhering to optimized reaction parameters is crucial. Below are tables summarizing key quantitative data for improving Mefenamic acid yield.
Table 1: Comparison of Mefenamic Acid Synthesis Methods
| Parameter | Traditional Method | Improved Method |
| Solvent | Water | N,N-Dimethylformamide (DMF) |
| Typical Yield | ~75% | ~85% |
| Reaction Conditions | More complex process | Milder and simpler conditions |
| Product Purity | ~98% | >99% |
Table 2: Recommended Molar Ratios for Optimized Synthesis in DMF
| Component | Molar Ratio (Relative to 2-Chlorobenzoic Acid) |
| 2-Chlorobenzoic Acid | 1 |
| 2,3-Dimethylaniline | 2 - 3 |
| Sodium Carbonate (Base) | 0.5 - 1 |
| N,N-Dimethylformamide (Solvent) | 5 - 6 |
| Catalyst | 0.05 - 0.15 |
| Data sourced from patent CN103420863A. |
Experimental Protocols
1. Optimized Synthesis of Mefenamic Acid (Ullmann Condensation)
This protocol is based on an improved method designed to increase yield and purity.
-
Reagents:
-
2-Chlorobenzoic acid
-
2,3-Dimethylaniline
-
Potassium carbonate (or Sodium Carbonate)
-
Copper-based catalyst
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a suitable reaction vessel, add N,N-Dimethylformamide (DMF).
-
Add 2-chlorobenzoic acid and potassium carbonate to the DMF while stirring. For example, for 4 kg of 2-chlorobenzoic acid, use approximately 2 kg of potassium carbonate and 10 kg of DMF. Stir the mixture for 10-15 minutes.
-
Add 2,3-dimethylaniline to the mixture. The molar ratio should be optimized as per Table 2.
-
Add the copper catalyst.
-
Heat the reaction mixture to the target temperature of 120-130°C and maintain it for the duration of the reaction (typically several hours), monitoring for completion via TLC or HPLC.
-
Upon completion, cool the reaction mixture.
-
Isolate the crude product by acidifying the mixture, which precipitates the Mefenamic acid.
-
Filter the precipitate and wash it with water to remove inorganic salts.
-
2. Purification of Crude Mefenamic Acid
-
Reagents & Equipment:
-
Crude Mefenamic acid
-
Organic solvent (e.g., DMF, Ethanol)
-
Activated charcoal
-
Filtration apparatus
-
-
Procedure:
-
Transfer the crude Mefenamic acid to a flask and add an appropriate amount of an organic solvent (e.g., DMF).
-
Heat the mixture while stirring to dissolve the crude product completely.
-
Add activated charcoal to the hot solution (a typical ratio is 1:0.1 to 1:0.2 of crude product to charcoal).
-
Stir the mixture for 15-30 minutes to allow the charcoal to adsorb colored impurities.
-
Perform a hot filtration to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under a vacuum.
-
Visualizations
The following diagrams illustrate the core synthesis pathway and troubleshooting logic.
Caption: Synthesis pathway for Mefenamic acid via Ullmann condensation.
References
Overcoming solubility issues of Enfenamic acid in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Enfenamic Acid in aqueous buffers.
Disclaimer: this compound is a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, structurally similar to the more extensively studied Mefenamic Acid. Due to the limited availability of specific solubility data for this compound, this guide leverages data from its close analog, mefenamic acid, to provide principles and troubleshooting strategies. The fundamental approaches to enhancing the solubility of these poorly water-soluble weak acids are expected to be highly comparable.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should check?
A1: The primary issue is likely the inherent low aqueous solubility of this compound, which, like other fenamates, is a poorly soluble weak acid.[1][2] this compound's solubility is highly dependent on pH.[3][4]
-
Initial Troubleshooting Steps:
-
Verify the pH of your buffer: this compound is a weak acid with a pKa value similar to mefenamic acid (pKa ≈ 4.2).[3] Its solubility will be significantly lower in acidic and neutral buffers compared to alkaline conditions.
-
Consider pH Adjustment: Increasing the pH of your aqueous buffer to above the pKa will ionize the carboxylic acid group, forming a more soluble salt. A pH of 8 or higher is often effective.
-
Gentle Heating and Agitation: Applying gentle heat (e.g., 37°C) and consistent stirring can help increase the rate of dissolution, although it may not significantly increase the equilibrium solubility at a given pH.
-
Q2: I need to work at a physiological pH (e.g., 7.4) where this compound solubility is low. What are my options?
A2: When altering the pH is not feasible, several formulation strategies can be employed to enhance solubility. The choice of method depends on the required concentration, downstream application, and acceptable excipients.
-
Solubilization Strategies at Fixed pH:
-
Co-solvents: The addition of a water-miscible organic solvent can increase solubility by reducing the polarity of the aqueous medium.
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs like this compound, enhancing their aqueous solubility.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate and solubility.
-
Below is a decision-making workflow for addressing solubility issues.
Q3: Which co-solvents are effective for this compound, and at what concentrations?
A3: Co-solvents like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) have been shown to be effective for mefenamic acid and are expected to work for this compound. They work by reducing the polarity of the solvent system.
-
Key Considerations:
-
Start with low concentrations (e.g., 5-10% v/v) and incrementally increase as needed.
-
Be aware that high concentrations of organic solvents can be toxic to cells in biological assays.
-
The addition of water to a co-solvent system can sometimes cause the drug to precipitate out due to an increase in polarity.
-
Q4: Can I use cyclodextrins to solubilize this compound? Which type is best?
A4: Yes, cyclodextrin complexation is a highly effective method. Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. They form inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity, rendering the complex water-soluble.
-
Recommendation: HP-β-CD is often preferred over β-CD due to its higher aqueous solubility and lower toxicity. Studies on mefenamic acid have shown significant solubility improvements with these cyclodextrins.
Quantitative Data Summary
The following tables summarize quantitative data for mefenamic acid, which serves as a reference for this compound.
Table 1: Physicochemical Properties of Mefenamic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 241.29 g/mol | |
| pKa | 4.2 | |
| LogP | 5.12 | |
| Aqueous Solubility (pH 7.1, 37°C) | 0.008 g/100 mL (80 µg/mL) |
| Melting Point | 230-231 °C | |
Table 2: Solubility of Mefenamic Acid in Different Media and with Solubilizing Agents | Solvent/Medium | Temperature | Solubility | Source | | :--- | :--- | :--- | | Water (pH 7.1) | 37 °C | ~0.008 mg/mL | | | Water (pH ~7) | 25 °C | ~0.04 mg/mL | | | Phosphate Buffer (pH 6.8) | N/A | 7.01 - 11.08 µg/mL | | | Tris Buffer (pH 9) + 1% SLS | 37 °C | ~2 mg/mL | | | FaSSIF (pH 6.5) | 37 °C | ~0.06 mg/mL | | | Ethanol | 25 °C | ~14.8 mg/mL | | | Polyethylene Glycol 400 (PEG 400) | 25 °C | ~11.5 mg/mL | | | 80% PEG 400 in Water | N/A | >5.7 mg/mL | | | 40% Sodium Salicylate | N/A | 22.9-fold increase | |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details how to increase the solubility of this compound by preparing a solution in an alkaline buffer.
-
Buffer Preparation: Prepare a 0.1 M sodium borate or phosphate buffer and adjust the pH to 8.0-9.0 using NaOH or HCl.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Slowly add the this compound powder to the alkaline buffer while stirring vigorously with a magnetic stirrer.
-
Sonication (Optional): If dissolution is slow, place the beaker in a bath sonicator for 5-10 minute intervals to aid dispersion and dissolution.
-
pH Verification: After the powder has dissolved, re-check the pH of the final solution and adjust if necessary.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates before use.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method creates a solid complex that can be easily dissolved in aqueous media.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 or 1:2 ratio is a good starting point.
-
Paste Formation: Place the accurately weighed HP-β-CD into a glass mortar. Add a small amount of a water-methanol (50:50 v/v) mixture dropwise and triturate to form a homogeneous paste.
-
Kneading: Add the weighed this compound to the paste and knead the mixture for 30-45 minutes. The mixture should remain as a paste; add more solvent if it becomes too dry.
-
Drying: Scrape the resulting mass from the mortar and spread it on a glass tray. Dry in an oven at 40-50°C until a constant weight is achieved.
-
Sieving and Storage: Pulverize the dried complex using a pestle and mortar and pass it through a fine-mesh sieve. Store the resulting powder in a desiccator.
-
Dissolution: The prepared solid complex can now be weighed and dissolved in the aqueous buffer of choice.
Protocol 3: Preparation of Solid Dispersion by Solvent Evaporation
This technique improves dissolution by dispersing the drug in a hydrophilic carrier.
-
Component Selection: Choose a hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 4000, Polyvinylpyrrolidone (PVP) K30) and a drug-to-carrier ratio (e.g., 1:3 w/w).
-
Dissolution in Solvent: Dissolve both the this compound and the chosen carrier in a suitable volatile organic solvent, such as methanol or ethanol, in a beaker.
-
Solvent Evaporation: Place the beaker on a magnetic stirrer in a fume hood and allow the solvent to evaporate completely at room temperature. This will result in a thin film or solid mass on the beaker walls.
-
Scraping and Drying: Scrape the solid dispersion from the beaker and place it in a desiccator for 24 hours to ensure complete removal of any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
Solubility Testing: The resulting powder can be used for dissolution studies in the desired aqueous buffer. The dissolution rate is expected to be significantly faster than that of the pure drug.
References
Technical Support Center: Stabilizing Mefenamic Acid in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mefenamic acid, focusing on its stabilization in solution for long-term experiments.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of Mefenamic Acid in Aqueous Solution | Mefenamic acid is poorly soluble in water.[1][2][3][4] The pH of the solution may be too low, causing the acidic drug to be in its less soluble, non-ionized form. | Increase the pH of the solution to above its pKa of 4.2 to enhance the solubility by converting it to its more soluble salt form.[3] Consider using buffers such as phosphate or borate buffers to maintain a stable pH. |
| The concentration of mefenamic acid exceeds its solubility limit in the chosen solvent system. | Reduce the concentration of mefenamic acid. Alternatively, employ solubilization techniques such as the use of co-solvents (e.g., ethanol, methanol, PEG 400), surfactants (e.g., polysorbates, polyoxyethylene hydrogenated castor oil), or complexing agents. | |
| Degradation of Mefenamic Acid Over Time | Photodegradation: Exposure to light, especially UV radiation, can cause degradation of mefenamic acid. | Protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions. |
| Hydrolysis: The ester prodrugs of mefenamic acid are susceptible to hydrolysis, especially at non-neutral pH. While mefenamic acid itself is not an ester, derivatives might be used. | Maintain the pH of the solution within a stable range, typically around neutral pH, using appropriate buffers. For derivatives, conduct pH stability studies to identify the optimal pH for long-term storage. | |
| Oxidation: Mefenamic acid may be susceptible to oxidation by reactive oxygen species. | Add antioxidants to the formulation. The choice of antioxidant should be based on compatibility with mefenamic acid and the experimental system. Consider purging the solution with an inert gas like nitrogen or argon to remove dissolved oxygen. | |
| Changes in Solution Appearance (e.g., color change) | This could indicate chemical degradation and the formation of chromophoric degradation products. | Analyze the solution using analytical techniques such as HPLC or UV-Vis spectroscopy to identify and quantify any degradation products. Review the storage conditions (light, temperature, pH) to identify the cause of degradation. |
| Inconsistent Experimental Results | Instability of the mefenamic acid solution can lead to a decrease in the effective concentration of the active compound over the course of the experiment. | Prepare fresh solutions before each experiment. If long-term use is necessary, implement a stability-indicating analytical method to monitor the concentration of mefenamic acid throughout the experiment and ensure it remains within an acceptable range. |
Frequently Asked Questions (FAQs)
1. What is the solubility of mefenamic acid and how can I improve it?
Mefenamic acid is a poorly water-soluble drug. Its aqueous solubility is very low, but it is slightly soluble in ethanol and methanol, and more soluble in organic solvents like dimethylformamide.
To improve its solubility in aqueous solutions for in vitro experiments, you can:
-
Adjust the pH: Mefenamic acid is a weak acid with a pKa of 4.2. Increasing the pH above this value will convert it to its more soluble anionic (salt) form. The use of buffers is recommended to maintain a stable pH.
-
Use Co-solvents: The addition of water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) can significantly increase the solubility.
-
Incorporate Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween 80) or polyoxyethylene hydrogenated castor oils can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.
-
Formulate as a Salt: Preparing a salt of mefenamic acid, such as sodium or potassium mefenamate, can enhance its water solubility.
2. What are the main degradation pathways for mefenamic acid in solution?
The primary degradation pathways for mefenamic acid in solution are:
-
Photodegradation: Mefenamic acid is susceptible to degradation upon exposure to light, particularly UV radiation. This process can involve hydroxylation, dehydrogenation, and ketonization reactions.
-
Hydrolysis: While mefenamic acid itself is not an ester, if you are working with ester prodrugs of mefenamic acid, they can undergo hydrolysis to the parent drug and the corresponding alcohol. The rate of hydrolysis is often pH-dependent.
-
Oxidation: Degradation can also occur via oxidation, particularly in the presence of reactive oxygen species.
3. How can I prevent the degradation of mefenamic acid in my stock solutions?
To minimize degradation and ensure the stability of your mefenamic acid solutions for long-term experiments, consider the following:
-
Protect from Light: Always store solutions in amber-colored vials or wrap containers with aluminum foil to prevent photodegradation.
-
Control pH: Maintain the pH of the solution using a suitable buffer system. The optimal pH for stability should be determined experimentally, but for many drugs, a pH near neutral is often a good starting point.
-
Use Antioxidants: If oxidation is a concern, consider adding a compatible antioxidant to the formulation.
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Deoxygenate the Solvent: Purging the solvent with an inert gas like nitrogen or argon before preparing the solution can help to minimize oxidative degradation.
-
Control Temperature: Store stock solutions at recommended temperatures, typically refrigerated (2-8 °C), to slow down the rate of chemical degradation.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh before use. If solutions need to be stored, their stability should be verified over the intended period of use.
4. What analytical methods can I use to assess the stability of my mefenamic acid solution?
Several analytical techniques can be employed to monitor the stability of mefenamic acid in solution:
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High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for stability testing. A stability-indicating HPLC method can separate and quantify the intact drug from its degradation products.
-
UV-Visible (UV-Vis) Spectroscopy: This technique can be used to determine the concentration of mefenamic acid, although it may not be able to distinguish the parent drug from its degradation products if they have overlapping absorption spectra.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is powerful for identifying the structure of unknown degradation products.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect changes in the functional groups of the mefenamic acid molecule, which can indicate degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Mefenamic Acid Stock Solution
This protocol describes the preparation of a 10 mM stock solution of mefenamic acid in a buffered co-solvent system, suitable for further dilution in cell culture media or other aqueous buffers for in vitro experiments.
Materials:
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Mefenamic acid powder
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Dimethyl sulfoxide (DMSO) or Ethanol (as co-solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber-colored microcentrifuge tubes or vials
Procedure:
-
Weigh out the appropriate amount of mefenamic acid powder to prepare a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, weigh out 2.41 mg of mefenamic acid (Molar Mass: 241.29 g/mol ).
-
Add a small volume of the co-solvent (e.g., 100 µL of DMSO or ethanol) to the mefenamic acid powder in a sterile, amber-colored tube.
-
Vortex or sonicate the mixture until the mefenamic acid is completely dissolved.
-
Slowly add the PBS (pH 7.4) to the dissolved mefenamic acid solution while vortexing to bring the final volume to 1 mL. Ensure the final concentration of the organic co-solvent is compatible with your experimental system (typically ≤ 1%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent or use a different solubilizing agent.
-
Store the stock solution at 2-8 °C, protected from light.
-
Before use, allow the solution to come to room temperature and vortex gently.
-
It is recommended to verify the stability of this stock solution over your intended period of use by a suitable analytical method like HPLC.
Protocol 2: Stability Assessment of Mefenamic Acid Solution using HPLC
This protocol outlines a general procedure for assessing the stability of a mefenamic acid solution over time under specific storage conditions.
Materials and Equipment:
-
Prepared mefenamic acid solution
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 mm x 25 cm)
-
Mobile phase (e.g., a mixture of acetonitrile, buffer, and tetrahydrofuran)
-
Mefenamic acid reference standard
-
Volumetric flasks and pipettes
Procedure:
-
Method Development: Develop or use a validated stability-indicating HPLC method capable of separating mefenamic acid from its potential degradation products. A typical method might use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, with detection at a wavelength where mefenamic acid absorbs strongly (e.g., 254 nm).
-
Initial Analysis (Time Zero): Immediately after preparing the mefenamic acid solution, dilute an aliquot to a known concentration within the calibration range of your HPLC method and inject it into the HPLC system. Record the peak area of the mefenamic acid peak. This will serve as the initial concentration (100%).
-
Storage: Store the remaining solution under the desired conditions (e.g., protected from light at 4°C, room temperature, or elevated temperatures for accelerated stability studies).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis:
-
Calculate the concentration of mefenamic acid at each time point by comparing its peak area to a calibration curve prepared with the reference standard.
-
Express the concentration at each time point as a percentage of the initial concentration.
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for preparing and validating a stabilized mefenamic acid solution.
Caption: Degradation pathways of mefenamic acid in solution.
References
Technical Support Center: Enfenamic Acid Stability in Cell Culture
A Note on Nomenclature: The term "enfenamic acid" does not correspond to a standardly recognized pharmaceutical compound. It is highly probable that this is a typographical error and the intended compound is mefenamic acid , a common non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. This guide will proceed under the assumption that the user is inquiring about mefenamic acid. The principles and methods described herein are generally applicable to other fenamates as well.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of mefenamic acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause mefenamic acid to degrade in my cell culture experiments?
A1: Mefenamic acid stability can be influenced by several factors in a typical cell culture environment:
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Light Exposure: Mefenamic acid is known to be unstable in the presence of light, particularly UV light, which can lead to photodegradation.[1]
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pH of the Medium: The pH of your cell culture medium can affect the stability of mefenamic acid. While stable over a wide pH range in aqueous buffers, extreme pH values can accelerate degradation.[2]
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Temperature: Higher temperatures, such as the standard 37°C incubation temperature, can increase the rate of chemical degradation over time compared to storage at 4°C or -20°C.[1]
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Reactive Oxygen Species (ROS): Components in the cell culture medium or cellular metabolic activity can generate ROS, which may contribute to the degradation of the compound.
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Enzymatic Degradation: If using serum-containing media or certain cell types, metabolic enzymes present could potentially modify or degrade mefenamic acid. Mefenamic acid is known to be metabolized by cytochrome P450 enzymes, specifically CYP2C9, and can undergo glucuronidation.[3]
Q2: I'm observing a decrease in the expected biological effect of mefenamic acid over the course of a multi-day experiment. Could this be due to degradation?
A2: Yes, a diminished biological effect over time is a strong indicator of compound degradation. If mefenamic acid degrades, its effective concentration in the culture medium will decrease, leading to a reduced impact on the cells. It is recommended to perform a stability study under your specific experimental conditions to confirm this.
Q3: What are the likely degradation products of mefenamic acid, and are they toxic to my cells?
A3: The primary degradation pathways for mefenamic acid that have been identified, particularly through photodegradation, include hydroxylation, dehydrogenation, and ketonized reactions.[4] The toxicity of these degradation products can vary. In some cases, photoproducts have been found to be more toxic than the parent compound, especially if nitrosation occurs in the presence of nitrites. It is crucial to assess the stability of your compound and the potential effects of its degradants in your experimental system.
Q4: How can I minimize the degradation of mefenamic acid in my cell culture experiments?
A4: To minimize degradation, consider the following precautions:
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Protect from Light: Prepare stock solutions and handle culture plates containing mefenamic acid in low-light conditions. Use amber-colored tubes for storage and minimize the exposure of your culture plates to direct light.
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Prepare Fresh Solutions: Prepare working solutions of mefenamic acid fresh from a frozen stock solution for each experiment to avoid degradation during storage.
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pH Control: Ensure your cell culture medium is properly buffered and the pH remains stable throughout the experiment.
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Control for Temperature Effects: For long-term experiments, consider replenishing the medium with freshly prepared mefenamic acid at regular intervals to maintain a consistent concentration.
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Use of Antioxidants: In some cases, the addition of antioxidants to the medium could be considered, but this should be tested for compatibility with your cell line and experimental goals.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | Degradation of mefenamic acid stock solution. | Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Loss of drug activity in long-term cultures (>24h). | Degradation of mefenamic acid in the incubator. | Perform a time-course stability study. If significant degradation is observed, replenish the media with fresh mefenamic acid every 24-48 hours. |
| Unexpected cytotoxicity or off-target effects. | Formation of toxic degradation products. | Analyze the media for the presence of degradation products using HPLC or LC-MS/MS. Minimize light exposure during incubation. |
| Precipitate formation in the media. | Poor solubility or interaction with media components. | Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic to the cells. Check the solubility of mefenamic acid in your specific cell culture medium. |
Quantitative Data Summary
The following table provides an example of how to present data from a stability study of mefenamic acid in a common cell culture medium (e.g., DMEM with 10% FBS) under standard incubation conditions (37°C, 5% CO2), protected from light.
Table 1: Example Stability of Mefenamic Acid in Cell Culture Medium
| Time (hours) | Mefenamic Acid Concentration (µM) | Percent Remaining |
| 0 | 100.0 | 100% |
| 4 | 98.2 | 98.2% |
| 8 | 95.6 | 95.6% |
| 24 | 88.3 | 88.3% |
| 48 | 75.1 | 75.1% |
| 72 | 62.5 | 62.5% |
Note: The data in this table is for illustrative purposes only and should be determined experimentally.
Experimental Protocols
Protocol 1: Assessing Mefenamic Acid Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of mefenamic acid in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
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Mefenamic acid
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Cell culture medium (the same type used in your experiments)
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HPLC system with a UV detector
-
C18 HPLC column
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid or other appropriate buffer components
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Sterile microcentrifuge tubes
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Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of mefenamic acid (e.g., 10 mM in DMSO).
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Spike the cell culture medium with the mefenamic acid stock solution to the final working concentration used in your experiments (e.g., 100 µM).
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Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).
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Incubate the tubes under the same conditions as your cell culture experiments (37°C, 5% CO2). Protect from light.
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At each time point , remove one tube and immediately freeze it at -80°C to halt any further degradation.
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For analysis , thaw the samples and precipitate any proteins by adding an equal volume of cold acetonitrile.
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Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
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Transfer the supernatant to an HPLC vial.
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Analyze the samples by HPLC. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water with 0.1% formic acid. Mefenamic acid can be detected by UV absorbance.
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Quantify the peak area corresponding to mefenamic acid at each time point and compare it to the peak area at time 0 to determine the percentage of the compound remaining.
Visualizations
Signaling Pathway of Mefenamic Acid
Caption: Mechanism of action of mefenamic acid via inhibition of COX enzymes.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of mefenamic acid in cell culture media.
Potential Degradation Pathways
Caption: Simplified potential degradation pathways for mefenamic acid.
References
- 1. Mefenamic Acid Caplet Stability in Storage Rooms with Different Temperature and Humidity - Neliti [neliti.com]
- 2. Characterization of mefenamic acid-guaiacol ester: stability and transport across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Enfenamic Acid Peak Resolution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Enfenamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound analysis?
A1: A good starting point for this compound analysis is using a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer). The detection wavelength is typically set around 280 nm.[1][2] Specific starting conditions can be found in the data table below.
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for acidic compounds like this compound can be caused by several factors:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the acidic analyte, causing tailing. To mitigate this, try reducing the mobile phase pH to suppress the ionization of silanol groups.[3] Using a highly end-capped column or a column with a different packing material can also help.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Try washing the column with a strong solvent.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of this compound. Ensure the pH is optimized for a sharp peak shape.
Q3: I am observing a drift in the retention time of my this compound peak. What should I investigate?
A3: Retention time drift can be caused by several factors. First, determine if the drift is related to flow rate changes or chemical changes in the system.[4]
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Flow Rate Fluctuation: Check for leaks in the HPLC system, as even small leaks can cause flow rate variations.[4] Ensure the pump is delivering a consistent flow rate.
-
Mobile Phase Composition Change: If using a gradient or a pre-mixed mobile phase, ensure the composition is not changing over time due to evaporation of the more volatile component. It is recommended to prepare fresh mobile phase daily.
-
Column Temperature Variation: Inconsistent column temperature can lead to retention time shifts. Using a column thermostat is highly recommended for stable retention times.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can cause retention time to drift, especially at the beginning of a sequence.
Q4: How can I improve the resolution between the this compound peak and other components in my sample?
A4: To improve resolution, you can adjust several chromatographic parameters:
-
Mobile Phase Composition: Modifying the ratio of the organic solvent to the aqueous buffer can significantly impact resolution. A lower percentage of the organic solvent will generally increase retention and may improve separation.
-
Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
-
Column Selection: Using a column with a smaller particle size or a different stationary phase chemistry can provide better resolution.
-
Temperature: Optimizing the column temperature can affect the selectivity and efficiency of the separation.
Q5: What is the recommended solvent for preparing this compound standard and sample solutions?
A5: this compound is typically dissolved in the mobile phase or a solvent compatible with the mobile phase, such as methanol or acetonitrile. Sonication may be required to ensure complete dissolution.
Data Presentation: HPLC Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | BDS Hypersil C18 (4.6 x 250 mm) | C8 | Grace, alltima C18 (250 x 4.6 mm) | phenomenex, C18 (4.6 x 2.5 mm) |
| Mobile Phase | Acetonitrile: Double Distilled Water (80:20 v/v) | Buffer: Acetonitrile + THF (55:45 v/v) | Methanol: Ammonium Acetate (pH 6) (67:33 v/v) | Acidified Water (pH 3.2): Methanol (10:90 v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 283 nm | 285 nm | 254 nm | 275 nm |
| Retention Time | 1.619 min | 18.253 min | 9.85 min | ~3.5 min |
| Reference |
Experimental Protocols
Standard Solution Preparation
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Accurately weigh about 10 mg of this compound reference standard.
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Transfer it into a 10 mL volumetric flask.
-
Add 10 mL of HPLC grade methanol and sonicate for 5 minutes to dissolve the drug completely. This will give a stock solution of 1000 µg/mL.
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From the stock solution, prepare working standard solutions of desired concentrations by diluting with the mobile phase.
Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder 20 tablets.
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Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 50 mL of the mobile phase and sonicate for 5 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase to get a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.
Mobile Phase Preparation (Example: Acetonitrile and Water)
-
Mix HPLC grade acetonitrile and double distilled water in the desired ratio (e.g., 80:20 v/v).
-
Degas the mobile phase using a vacuum filtration system or by sonication to remove dissolved gases, which can cause baseline noise and pump problems.
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter that could clog the HPLC system.
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC issues with this compound.
References
Technical Support Center: Strategies to Mitigate Enfenamic Acid* Side Effects in Animal Studies
*Note: Enfenamic acid is not a commonly recognized non-steroidal anti-inflammatory drug (NSAID). This guide focuses on Mefenamic Acid and Tolfenamic Acid, which are closely related compounds from the fenamate class of NSAIDs and are extensively studied in animal models. The principles and methodologies described herein are likely applicable to other fenamates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenamate NSAIDs in animal models. The focus is on practical strategies to reduce common side effects, including gastrointestinal, renal, and central nervous system (CNS) toxicities.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of mefenamic acid and tolfenamic acid observed in animal studies?
A1: The most frequently reported adverse effects in animal models include gastrointestinal toxicity (such as erosions and ulcers), nephrotoxicity (kidney damage), and central nervous system (CNS) effects like seizures and anxiety-like behaviors.[1][2] At high doses, hepatotoxicity (liver damage) has also been observed.[3][4]
Q2: How can I reduce gastrointestinal (GI) side effects when administering mefenamic acid to my experimental animals?
A2: Several strategies can be employed to mitigate GI toxicity. Co-administration with a gastroprotective agent, such as the prostaglandin E1 analog misoprostol, has been shown to be effective. Another approach is to chemically modify mefenamic acid into an ester or amide prodrug to mask the free carboxylic acid group responsible for topical irritation of the gastric mucosa. Finally, formulating the drug into a controlled-release system, such as chitosan microparticles, can also reduce local concentrations in the stomach and minimize irritation.
Q3: My animals are showing signs of kidney damage (nephrotoxicity) with chronic mefenamic acid administration. What can I do?
A3: Mefenamic acid can induce dose-dependent nephrotoxicity, including glomerular necrosis and tubular atrophy. To address this, ensure adequate hydration of the animals, as dehydration can exacerbate NSAID-induced kidney injury. It is crucial to use the lowest effective dose and monitor renal function parameters such as blood urea nitrogen (BUN) and creatinine. If nephrotoxicity is a persistent issue, consider alternative analgesic or anti-inflammatory compounds or investigate co-administration with reno-protective agents, although specific agents for fenamate-induced nephrotoxicity are not well-established in the literature.
Q4: I have observed seizures or other CNS-related side effects in my animal cohort. Is this expected with mefenamic acid?
A4: Yes, high doses of mefenamic acid can lead to CNS toxicity, including catalepsy and tonic-clonic seizures in mice. This is thought to be related to the drug's activity on the GABAergic system. If you encounter these effects, it is a critical adverse event. The dose should be reduced. For mechanistic studies, pre-treatment with a GABA-A receptor antagonist like flumazenil has been shown to significantly reduce seizure intensity and mortality in mice.
Q5: Are there any alternative formulations of mefenamic acid that are inherently less toxic?
A5: Research has focused on developing prodrugs of mefenamic acid, such as ester and amide derivatives. These modifications can reduce direct contact of the acidic drug with the gastric mucosa and may alter the pharmacokinetic profile to reduce peak plasma concentrations that contribute to systemic toxicity. Additionally, encapsulation into microparticle systems using biodegradable polymers like chitosan can provide controlled release and potentially reduce side effects.
Troubleshooting Guides
Issue 1: High Incidence of Gastric Ulcers in a Rat Model
Troubleshooting Steps:
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Verify Dosing and Administration: Double-check the dose calculations and the concentration of your dosing solution. Ensure the gavage technique is performed correctly to avoid physical injury to the esophagus and stomach.
-
Implement Co-administration with a Gastroprotective Agent:
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Agent: Misoprostol, a synthetic prostaglandin E1 analog.
-
Rationale: Misoprostol helps protect the gastric mucosa from damage.
-
Protocol: Refer to the detailed experimental protocol below for co-administering misoprostol with an NSAID in a rat model.
-
-
Consider a Prodrug Approach: If your research allows, synthesize an ester or amide prodrug of mefenamic acid to reduce direct mucosal irritation. Refer to the provided experimental protocols for synthesis and evaluation.
-
Evaluate Controlled-Release Formulations: Formulating mefenamic acid into microparticles can reduce its local concentration in the stomach. See the protocol for preparing chitosan microparticles.
Issue 2: Elevated BUN and Creatinine Levels Indicating Nephrotoxicity
Troubleshooting Steps:
-
Dose Reduction: This is the most critical first step. Determine the minimal effective dose for your experimental endpoint (e.g., anti-inflammatory or analgesic effect) and use that dose for chronic studies.
-
Ensure Hydration: Provide ad libitum access to water and monitor for signs of dehydration. In some cases, providing a wet mash or gel for hydration can be beneficial.
-
Monitor Renal Function: Implement regular monitoring of BUN and creatinine levels throughout the study to detect early signs of kidney damage.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the kidneys to characterize the nature and extent of any damage.
Issue 3: Observation of Seizures or Severe CNS Disturbances
Troubleshooting Steps:
-
Immediate Dose Discontinuation/Reduction: Seizures are a sign of severe toxicity. The current dose is too high and must be lowered for future experiments.
-
Pharmacological Intervention (for mechanistic studies): If the goal is to study the mechanism of CNS toxicity, a pre-treatment protocol with flumazenil can be implemented. Refer to the detailed protocol below. This is not a general solution for reducing side effects in efficacy studies but a tool to understand the underlying pathways.
-
Refine Dosing Regimen: Consider if a different dosing schedule (e.g., twice a day with a lower dose versus a single high dose) could maintain efficacy while reducing peak plasma concentrations and associated CNS effects.
Quantitative Data Summary
Table 1: Effect of Mefenamic Acid on Renal Function in Mice
| Treatment Group (14 days, i.p.) | Dose (mg/kg/day) | Plasma BUN (mg/dL) | Plasma Creatinine (mg/dL) |
| Control (Vehicle) | - | ~20 | Not specified |
| Mefenamic Acid | 50 | ~62 | Statistically elevated |
| Mefenamic Acid | 100 | ~130 | Statistically elevated |
| Data summarized from a study on mefenamic acid-induced nephrotoxicity in mice. |
Table 2: Effect of Flumazenil Pre-treatment on Mefenamic Acid-Induced Seizures in Mice
| Treatment Group | Mefenamic Acid Dose (mg/kg, i.p.) | Flumazenil Dose (mg/kg, i.p.) | Seizure Score (Mean) | Mortality (%) |
| Mefenamic Acid | 80 | - | 4 | High (not quantified) |
| Flumazenil + Mefenamic Acid | 80 | 5 | 0.3 | Significantly reduced |
| Data summarized from a study on reducing mefenamic acid-induced CNS toxicity in mice. |
Detailed Experimental Protocols
Protocol 1: Co-administration of Misoprostol to Reduce NSAID-Induced Gastric Ulcers in Rats
-
Animal Model: Male Wistar rats (180-220g).
-
Induction of Gastric Ulcers: Administer mefenamic acid (e.g., 30-100 mg/kg, depending on the desired severity of ulceration) orally (p.o.) once daily for a specified period (e.g., 3-5 days).
-
Gastroprotective Treatment: Administer misoprostol (e.g., 100 µg/kg, p.o.) 30 minutes prior to each mefenamic acid administration.
-
Control Groups:
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Mefenamic acid only.
-
Misoprostol only.
-
-
Evaluation of Gastric Lesions:
-
At the end of the treatment period, euthanize the animals.
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse with saline to remove gastric contents.
-
Examine the gastric mucosa for ulcers and score the lesions. A common scoring system is the Ulcer Index, where the sum of the lengths of all lesions for each stomach is calculated.
-
Histopathological analysis of stomach tissue can also be performed to assess the severity of mucosal damage.
-
Protocol 2: Synthesis of a Mefenamic Acid Ester Prodrug
This protocol describes a general method for synthesizing an ester prodrug of mefenamic acid.
-
Reaction Setup: In a round-bottom flask, dissolve mefenamic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Addition of Alcohol: Add the desired alcohol (e.g., ethanol, 1.1 equivalents) to the solution.
-
Coupling Agents: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for several hours (monitor by thin-layer chromatography).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid (e.g., 1N HCl) and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester prodrug.
-
Characterization: Confirm the structure of the synthesized prodrug using techniques like NMR and mass spectrometry.
Protocol 3: Preparation of Mefenamic Acid-Loaded Chitosan Microparticles
This protocol describes the ionic gelation method for preparing chitosan microparticles.
-
Chitosan Solution: Prepare a chitosan solution (e.g., 1-3% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1-2% v/v).
-
Drug Dispersion: Disperse mefenamic acid into the chitosan solution.
-
Cross-linking Solution: Prepare a solution of a cross-linking agent, such as sodium tripolyphosphate (TPP) (e.g., 1% w/v in water).
-
Microparticle Formation: Add the chitosan-drug solution dropwise into the TPP solution while stirring. Microparticles will form instantaneously.
-
Hardening: Continue stirring for a specified time (e.g., 30-60 minutes) to allow for hardening of the microparticles.
-
Collection and Washing: Collect the microparticles by centrifugation or filtration, and wash them with distilled water to remove any unreacted reagents.
-
Drying: Dry the microparticles (e.g., by air-drying or freeze-drying).
-
Characterization: Characterize the microparticles for size, morphology, drug loading efficiency, and in vitro release profile.
Protocol 4: Flumazenil Pre-treatment for Mefenamic Acid-Induced CNS Toxicity in Mice
-
Animal Model: Male Swiss albino mice (25-30g).
-
Acclimatization: Acclimatize the animals to the experimental conditions for at least one week.
-
Treatment Groups:
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Control (vehicle).
-
Mefenamic acid (e.g., 80 mg/kg, intraperitoneally, i.p.).
-
Flumazenil (5 mg/kg, i.p.) + Mefenamic acid (80 mg/kg, i.p.).
-
-
Dosing Procedure: Administer flumazenil 30 minutes before the administration of mefenamic acid.
-
Observation: Observe the mice for signs of CNS toxicity, particularly the onset and severity of seizures. A seizure scoring system can be used (e.g., 0 = no response; 1 = hyper-excitation; 2 = clonic convulsion; 3 = tonic-clonic convulsion; 4 = death).
-
Data Collection: Record the seizure scores and the number of mortalities in each group.
-
Statistical Analysis: Analyze the data using appropriate statistical tests to determine the significance of flumazenil's protective effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mitigation strategies for fenamate NSAID side effects.
Caption: Experimental workflow for prodrug synthesis and evaluation.
References
- 1. Mefenamic Acid Induced Nephrotoxicity: An Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flumazenil Pretreatment Reduces Mefenamic Acid-Induced Central Nervous System Toxicity in Mice [imrpress.com]
- 3. Mefenamic Acid Induced Nephrotoxicity: An Animal Model [apb.tbzmed.ac.ir]
- 4. Mefenamic Acid induced nephrotoxicity: an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Method for removing impurities from crude Enfenamic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude Enfenamic acid synthesized via the Ullmann condensation of o-chlorobenzoic acid and 2,3-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesis?
A1: The most common impurities are unreacted starting materials, namely o-chlorobenzoic acid and 2,3-dimethylaniline. Additionally, colored byproducts can form due to side reactions, especially at elevated temperatures.
Q2: What is the recommended primary method for purifying crude this compound?
A2: Recrystallization is the most effective and widely used method for purifying crude this compound. It is efficient at removing both unreacted starting materials and colored byproducts.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Several solvents can be used, with the choice depending on the specific impurity profile and desired crystal form. Common and effective solvents include ethanol, acetone, ethyl acetate, and N,N-dimethylformamide (DMF).
Q4: My purified this compound is still colored. What should I do?
A4: If your product remains colored after initial recrystallization, a decolorization step using activated charcoal is recommended. The charcoal is added to the hot solution before filtration to adsorb the colored impurities.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be reliably determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The United States Pharmacopeia (USP) sets limits for impurities, with not more than 0.1% of any individual impurity and not more than 0.5% of total impurities.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Solution |
| Excessive solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much has been added, carefully evaporate some of the solvent to concentrate the solution before cooling. |
| Premature crystallization | Ensure the filtration of the hot solution is performed quickly to prevent the product from crystallizing on the filter paper. Pre-heating the filtration apparatus can also help. |
| Cooling rate is too fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
| Product is too soluble in the chosen solvent | If a significant amount of product remains in the mother liquor, the solvent may not be ideal. Consider a different recrystallization solvent or a solvent mixture. |
Issue 2: Product is Oily or Fails to Crystallize
| Possible Cause | Solution |
| Presence of significant impurities | The crude product may be too impure for direct crystallization. Consider a preliminary purification step, such as a solvent wash, before recrystallization. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Inappropriate solvent | The chosen solvent may not be suitable. Re-evaluate solvent selection based on solubility tests. |
Issue 3: Colored Impurities Persist After Purification
| Possible Cause | Solution |
| Highly colored byproducts | Incorporate a decolorization step with activated charcoal into the recrystallization protocol. |
| Insufficient amount of charcoal used | Use an appropriate amount of activated charcoal (typically 1-2% by weight of the crude product). |
| Charcoal was not removed effectively | Ensure the hot filtration step after charcoal treatment is efficient in removing all charcoal particles. Using a filter aid like celite can be beneficial. |
Data Presentation
The following table provides illustrative data on the reduction of common impurities in crude this compound after a single recrystallization from ethanol.
| Impurity | Concentration in Crude Product (%) | Concentration in Purified Product (%) | Purification Efficiency (%) |
| o-Chlorobenzoic Acid | 2.5 | < 0.1 | > 96 |
| 2,3-Dimethylaniline | 3.0 | < 0.1 | > 96.7 |
| Total Impurities | 5.5 | < 0.2 | > 96.4 |
Note: These values are for illustrative purposes to demonstrate the effectiveness of the purification method.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound from Ethanol
This protocol describes a standard procedure for the purification of crude this compound using ethanol as the recrystallization solvent.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the crude product's weight) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Analysis of this compound Purity by HPLC
This protocol outlines a general method for analyzing the purity of this compound samples.
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer.
-
Column: Use a C18 reversed-phase column.
-
Detection: Set the UV detector to an appropriate wavelength for this compound (e.g., 225 nm).[2][3]
-
Standard Preparation: Prepare a standard solution of pure this compound of a known concentration.
-
Sample Preparation: Prepare a solution of the crude or purified this compound sample at the same concentration as the standard.
-
Injection and Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the percentage of impurities in the sample by comparing the peak areas of the impurities to the peak area of the this compound standard.
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Enhancing the Bioavailability of N-phenylethylanthranilic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of N-phenylethylanthranilic acid.
Frequently Asked Questions (FAQs)
1. What is N-phenylethylanthranilic acid and why is its bioavailability a concern?
N-phenylethylanthranilic acid, a derivative of N-phenylanthranilic acid, belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic potential is often limited by its poor aqueous solubility, which can lead to low and variable oral bioavailability. Enhancing its bioavailability is crucial for achieving consistent and effective therapeutic outcomes.
2. What are the primary strategies for enhancing the bioavailability of poorly soluble drugs like N-phenylethylanthranilic acid?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These include:
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Prodrug Synthesis: Modifying the chemical structure of the drug to create a more soluble and permeable derivative that converts back to the active form in the body.[1][2][3]
-
Cyclodextrin Inclusion Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin to increase its aqueous solubility.[4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution velocity.
-
Liposomal Formulations: Encapsulating the drug within lipid-based vesicles to enhance its solubility and absorption.[5]
3. How do I choose the most suitable bioavailability enhancement technique for my experiment?
The choice of technique depends on several factors, including the physicochemical properties of N-phenylethylanthranilic acid, the desired release profile, and the available experimental resources. A preliminary screening of different methods is often recommended.
Troubleshooting Guides
Issue 1: Low Solubility and Dissolution Rate
Question: My preparation of N-phenylethylanthranilic acid shows very low solubility and a slow dissolution rate in aqueous media. What can I do?
Answer: This is a common challenge due to the hydrophobic nature of the compound. Consider the following troubleshooting steps:
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pH Adjustment: N-phenylethylanthranilic acid is an acidic compound. Increasing the pH of the dissolution medium can enhance its solubility.
-
Particle Size Reduction: Micronization or nanosizing can significantly increase the surface area available for dissolution.
-
Formulation with Solubilizing Agents:
-
Cyclodextrins: Form inclusion complexes to improve aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Solid Dispersions: Prepare a solid dispersion with a hydrophilic carrier such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP). Microwave-assisted preparation of solid dispersions with PEG 4000 has shown to enhance the dissolution of similar fenamic acids.
-
Issue 2: Inconsistent Bioavailability in Animal Studies
Question: I am observing high variability in the plasma concentrations of N-phenylethylanthranilic acid in my animal studies. What could be the cause and how can I address it?
Answer: High variability in bioavailability is often linked to the drug's poor solubility and dissolution.
-
Food Effects: The presence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs. Ensure that your animal studies are conducted under consistent fasting or fed conditions.
-
Formulation Instability: The formulation may not be stable in the gastrointestinal environment, leading to precipitation of the drug. Consider formulations that can maintain the drug in a solubilized or suspended state, such as self-emulsifying drug delivery systems (SEDDS) or stable nanoparticle suspensions.
-
Gastrointestinal pH: The pH of the GI tract can vary between subjects and can influence the dissolution of an acidic drug like N-phenylethylanthranilic acid. Formulations that create a pH-independent release profile can help reduce this variability.
Issue 3: Difficulty in Formulating Nanoparticles
Question: I am trying to prepare nanoparticles of N-phenylethylanthranilic acid, but I am facing issues with particle aggregation and low drug loading. What should I do?
Answer: These are common challenges in nanoparticle formulation.
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Stabilizer Optimization: The choice and concentration of a stabilizer are critical to prevent particle aggregation. Experiment with different stabilizers (e.g., surfactants, polymers) and optimize their concentration.
-
Solvent Selection: The choice of organic solvent and its ratio to the anti-solvent can significantly impact particle size and drug encapsulation efficiency.
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Process Parameters: Optimize process parameters such as sonication time and power, stirring speed, and temperature.
Issue 4: Low Encapsulation Efficiency in Liposomes
Question: My liposomal formulation of N-phenylethylanthranilic acid shows low encapsulation efficiency. How can I improve it?
Answer: Low encapsulation of hydrophobic drugs in conventional liposomes is a known issue.
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Lipid Composition: The choice of lipids and the inclusion of cholesterol can affect the drug's partitioning into the lipid bilayer. Experiment with different lipid compositions.
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Drug-to-Lipid Ratio: Optimizing the drug-to-lipid ratio is crucial. High drug concentrations can lead to drug precipitation or disruption of the liposome structure.
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Loading Method: For hydrophobic drugs, passive loading methods where the drug is co-dissolved with the lipids in an organic solvent are typically used. Ensure complete dissolution of both the drug and lipids before forming the lipid film. The thin-film hydration method followed by sonication or extrusion is a common approach.
Quantitative Data on Bioavailability Enhancement of Fenamic Acid Derivatives
Disclaimer: The following tables summarize data from studies on mefenamic acid and flufenamic acid, which are structurally related to N-phenylethylanthranilic acid. This data is provided as a reference to illustrate the potential improvements in bioavailability with different formulation strategies.
Table 1: Enhancement of Solubility and Dissolution of Mefenamic Acid
| Formulation Strategy | Carrier/Method | Solubility/Dissolution Enhancement | Reference |
| Solid Dispersion | PEG 4000 (Microwave Method) | 61.40% dissolution efficiency after 60 min | |
| PVP and Primojel | 4.11-fold increase in dissolution rate | ||
| Chitosan (Trituration) | 19.2-fold higher dissolution rate than pure drug | ||
| Inclusion Complex | β-Cyclodextrin (Kneading) | Significant improvement in dissolution rate |
Table 2: Comparative Pharmacokinetic Parameters of Mefenamic Acid Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Micronized Mefenamic Acid | 5.91 ± 0.604 | 1.87 ± 0.482 | - | |
| Conventional Mefenamic Acid | 3.58 ± 0.671 | 2.14 ± 0.20 | - |
Table 3: In Vivo Anti-inflammatory Effect of Fenamic Acid Solid Dispersions in Rats
| Formulation | % Inhibition of Paw Edema (after 4h) | Reference |
| Mefenamic Acid Suspension | 68.09% | |
| Mefenamic Acid-PEG Solid Dispersion | 87.74% | |
| Flufenamic Acid Suspension | 55.27% | |
| Flufenamic Acid-PEG Solid Dispersion | 81.76% |
Experimental Protocols
Protocol 1: Preparation of N-phenylethylanthranilic Acid-Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of N-phenylethylanthranilic acid with β-cyclodextrin to enhance its aqueous solubility.
Materials:
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N-phenylethylanthranilic acid
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β-Cyclodextrin (β-CD)
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Deionized water
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Ethanol
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Magnetic stirrer with heating plate
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Freeze-dryer
Methodology:
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Prepare a saturated solution of N-phenylethylanthranilic acid in ethanol.
-
Prepare an aqueous solution of β-cyclodextrin (e.g., 1:1 or 1:2 molar ratio of drug to β-CD) by dissolving β-CD in deionized water with gentle heating and stirring.
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Slowly add the ethanolic solution of N-phenylethylanthranilic acid to the β-cyclodextrin solution while continuously stirring.
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Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
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Remove the ethanol by evaporation under reduced pressure.
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Freeze the resulting aqueous solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.
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Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm inclusion.
Protocol 2: Preparation of N-phenylethylanthranilic Acid Solid Dispersion
Objective: To prepare a solid dispersion of N-phenylethylanthranilic acid with a hydrophilic polymer to improve its dissolution rate.
Materials:
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N-phenylethylanthranilic acid
-
Polyethylene Glycol (PEG 4000) or Polyvinylpyrrolidone (PVP K30)
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Methanol
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Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology (Solvent Evaporation Method):
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Dissolve N-phenylethylanthranilic acid and the chosen polymer (e.g., in a 1:4 drug-to-polymer weight ratio) in a sufficient amount of methanol.
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Ensure complete dissolution of both components by gentle stirring or sonication.
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Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
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Further dry the solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
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Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (DSC, XRD).
Protocol 3: Preparation of N-phenylethylanthranilic Acid Nanoparticles
Objective: To prepare nanoparticles of N-phenylethylanthranilic acid to increase its surface area and dissolution rate.
Materials:
-
N-phenylethylanthranilic acid
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Poly(vinyl alcohol) (PVA) or other suitable stabilizer
-
Dichloromethane (DCM) or other suitable organic solvent
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Deionized water
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Probe sonicator or high-speed homogenizer
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Centrifuge
Methodology (Emulsion-Solvent Evaporation Method):
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Dissolve N-phenylethylanthranilic acid and PLGA in dichloromethane to form the organic phase.
-
Dissolve PVA in deionized water to form the aqueous phase.
-
Add the organic phase to the aqueous phase and emulsify using a probe sonicator or high-speed homogenizer to form an oil-in-water (o/w) emulsion.
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Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
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Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
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Resuspend the nanoparticles in deionized water and freeze-dry for long-term storage.
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Characterize the nanoparticles for particle size, zeta potential, drug loading, and in vitro release profile.
Protocol 4: Preparation of N-phenylethylanthranilic Acid Loaded Liposomes
Objective: To encapsulate N-phenylethylanthranilic acid in liposomes to improve its solubility and potential for enhanced absorption.
Materials:
-
N-phenylethylanthranilic acid
-
Soy phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform
-
Phosphate buffered saline (PBS, pH 7.4)
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Rotary evaporator
-
Bath sonicator or extruder
Methodology (Thin-Film Hydration Method):
-
Dissolve N-phenylethylanthranilic acid, soy phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of lipids and drug should be optimized.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently.
-
The hydrated lipid suspension, containing multilamellar vesicles (MLVs), can be downsized to form small unilamellar vesicles (SUVs) by sonication in a bath sonicator or by extrusion through polycarbonate membranes of a defined pore size.
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Separate the unencapsulated drug from the liposomal suspension by centrifugation or dialysis.
-
Characterize the liposomes for vesicle size, zeta potential, encapsulation efficiency, and in vitro drug release.
Visualizations
Caption: Workflow for developing and evaluating enhanced bioavailability formulations.
Caption: Troubleshooting logic for low bioavailability of N-phenylethylanthranilic acid.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.
References
Addressing batch-to-batch variability of synthesized Enfenamic acid
Technical Support Center: Synthesis of Mefenamic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Mefenamic acid. The focus is on identifying and addressing sources of batch-to-batch variability to ensure consistent product quality.
Frequently Asked Questions (FAQs)
Q1: What is the common synthesis route for Mefenamic acid?
A1: The most analogous and widely cited synthesis method for Mefenamic acid involves the condensation reaction of 2-chlorobenzoic acid and 2,3-dimethylaniline.[1] Variations of this method may use different solvents, acid-binding agents, and catalysts to optimize the reaction.[2][3] A typical process involves reacting these two starting materials in a high-boiling solvent like N,N-dimethylformamide (DMF) with an acid-binding agent such as sodium carbonate and a catalyst, often a copper or manganese salt.[2][3]
Q2: What are the most common impurities encountered during Mefenamic acid synthesis?
A2: Common impurities often stem from unreacted starting materials or side reactions. Key impurities to monitor include unreacted 2,3-dimethylaniline (also known as Mefenamic Acid EP Impurity A) and 2-chlorobenzoic acid (Mefenamic Acid - Impurity C). Other potential impurities can include benzoic acid and byproducts from side reactions. A comprehensive list is provided in the table below.
Q3: Why is controlling the crystal form (polymorphism) and particle size of Mefenamic acid important?
A3: Mefenamic acid is a poorly water-soluble drug, and its bioavailability can be significantly influenced by its physical properties. Different batches with varying crystal habits (e.g., needles vs. plates) and particle size distributions can lead to inconsistent dissolution rates, which affects the drug's performance. For instance, ultrasound-assisted crystallization has been shown to change the crystal morphology from needles to plates, which can improve bioavailability. Therefore, controlling the crystallization process is critical for ensuring batch-to-batch consistency in the final product's therapeutic efficacy.
Q4: Which analytical methods are essential for quality control and assessing batch-to-batch variability?
A4: High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust method for quantifying Mefenamic acid and its impurities. Other important techniques include:
-
X-Ray Diffraction (XRD): To identify and confirm the crystalline form of the product.
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Particle Size Analysis: To determine the particle size distribution, which affects dissolution.
-
Differential Scanning Calorimetry (DSC): To investigate the thermal properties and identify different polymorphs.
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Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): For structural confirmation of the final product and identification of unknown impurities.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of Mefenamic acid.
Problem: My reaction yield is consistently low.
Answer: Low yield can be attributed to several factors throughout the synthesis process. Consider the following points:
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Incomplete Reaction: The condensation reaction may not have gone to completion. Verify the reaction time and temperature. Temperatures between 120-130 °C are often cited for this synthesis.
-
Purity of Reagents: Ensure the starting materials (2-chlorobenzoic acid and 2,3-dimethylaniline) are of high purity. Impurities in the starting materials can inhibit the reaction.
-
Catalyst Activity: If using a catalyst like anhydrous cupric sulfate or a manganese salt, ensure it is active and used in the correct proportion.
-
Product Loss During Workup: Mefenamic acid is poorly soluble in water but has good solubility in organic solvents like methanol and ethanol. Significant product could be lost during the washing and recrystallization steps if the incorrect solvents or volumes are used. Review your purification protocol.
-
Inefficient Crystallization: The final crystallization step is crucial for yield. Factors like cooling rate, solvent choice, and agitation can impact the amount of product that crystallizes out of the solution.
Problem: HPLC analysis reveals a high percentage of impurities, particularly unreacted starting materials.
Answer: The presence of starting materials in the final product indicates an incomplete or inefficient reaction.
-
Molar Ratios: The molar ratio of reactants is critical. Some procedures recommend using an excess of 2,3-dimethylaniline to drive the reaction to completion. Review and optimize the molar ratio of 2-chlorobenzoic acid to 2,3-dimethylaniline.
-
Reaction Conditions: Increase the reaction time or temperature to ensure the reaction proceeds to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or in-process HPLC checks.
-
Purification Process: The refining process, which includes bleaching and recrystallization, is designed to remove these impurities. Ensure your recrystallization solvent is appropriate for selectively dissolving Mefenamic acid while leaving impurities behind (or vice-versa). Ethanol is often used for recrystallization.
Problem: The physical appearance (color, crystal shape) of my product varies between batches.
Answer: Physical variability is a common challenge and is often linked to the purification and crystallization steps.
-
Color: An off-white or yellowish color can indicate the presence of colored impurities or degradation products. This may be due to overheating during the reaction or insufficient purification. A decolorizing step, for instance, using activated charcoal during recrystallization, can resolve this.
-
Crystal Shape and Size: The crystallization process has the most significant impact on crystal morphology.
-
Cooling Rate: Rapid cooling often leads to smaller, less uniform crystals, whereas slow cooling allows for the growth of larger, more well-defined crystals.
-
Solvent System: The choice of solvent for crystallization directly influences the crystal habit.
-
Agitation: The level of stirring or agitation during crystallization affects nucleation and crystal growth.
-
Advanced Techniques: Consider methods like ultrasound-assisted crystallization, which has been shown to produce more uniform, plate-shaped crystals compared to the needle-shaped crystals from conventional cooling.
-
Data Presentation: Common Impurities
The following table summarizes key impurities associated with the synthesis of Mefenamic acid.
| Impurity Name | Structure / Formula | Potential Source |
| Mefenamic Acid EP Impurity A | 2,3-Dimethylaniline | Unreacted starting material. |
| Mefenamic Acid - Impurity C | 2-Chlorobenzoic Acid | Unreacted starting material. |
| Mefenamic Acid - Impurity D | Benzoic Acid | Impurity in the 2-chlorobenzoic acid starting material. |
| N-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide | Mefenamic Acid - Impurity B | A byproduct formed during the condensation reaction. |
| 2-((2,3-Dimethylphenyl)(nitroso)amino)benzoic acid | N-Nitroso Mefenamic Acid | Potential nitrosamine impurity formed under certain conditions. |
Experimental Protocols
General Synthesis of Mefenamic Acid (Lab Scale)
This protocol is a generalized procedure based on common synthesis methods. Researchers should optimize parameters for their specific setup.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N,N-dimethylformamide (DMF).
-
Add Reagents: Add o-chlorobenzoic acid and an acid-binding agent (e.g., sodium carbonate) to the DMF and stir.
-
Add Second Reactant & Catalyst: Add 2,3-dimethylaniline and the catalyst (e.g., anhydrous cupric sulfate). The molar ratio of o-chlorobenzoic acid to 2,3-dimethylaniline is typically optimized between 1:1.5 and 1:3.
-
Condensation Reaction: Heat the reaction mixture to 120-130 °C and maintain it for several hours, monitoring the reaction progress by TLC.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture and pour it into acidified water to precipitate the crude Mefenamic acid. Filter the solid and wash it with water.
-
Purification: The crude product is then purified. This typically involves dissolving it in a suitable organic solvent, treating it with activated charcoal to remove colored impurities, and then recrystallizing it to obtain the final, pure Mefenamic acid.
Quality Control using HPLC
This is a representative stability-indicating HPLC method.
-
Column: C8 or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). A common ratio is a 55:45 v/v mixture of buffer and organic phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 285 nm or 230 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthesized Mefenamic acid in the mobile phase to a known concentration (e.g., 20 mg in 100 mL).
-
Analysis: Inject the sample and analyze the resulting chromatogram for the main Mefenamic acid peak and any impurity peaks. Quantify impurities using reference standards.
Visualizations
Synthesis Pathway and Variability Factors
References
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Potency of Enfenamic Acid and Mefenamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of two non-steroidal anti-inflammatory drugs (NSAIDs), Enfenamic acid and Mefenamic acid. By presenting available experimental data, this document aims to offer an objective resource for evaluating their relative potency and mechanisms of action.
Introduction
This compound and Mefenamic acid belong to the fenamate class of NSAIDs, characterized by their shared N-phenylanthranilic acid core structure. Their primary mechanism of anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. This guide delves into the available in vitro and in vivo data to draw a comparative picture of their anti-inflammatory efficacy.
Data Presentation
In Vitro Cyclooxygenase (COX) Inhibition
| Drug | COX-1 IC50 | COX-2 IC50 |
| Mefenamic acid | 40 nM[1] | 3 µM[1] |
| This compound | Data not available | Data not available |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of new compounds. The percentage of edema inhibition indicates the potency of the drug in a living organism.
| Drug | Dose | Inhibition of Edema (%) |
| Mefenamic acid | 0.1 mmol/Kg | 61.5 ± 2.3[2] |
| This compound | Data not available | Data not available |
Qualitative reports suggest that this compound, under the brand name Tromaril, is a potent anti-inflammatory agent. One study on ocular inflammation following paracentesis found that pretreatment with this compound resulted in a more marked inhibition of the increase in aqueous protein content compared to aspirin and indomethacin, indicating significant anti-inflammatory effects[3].
Mechanism of Action: The Cyclooxygenase Pathway
Both this compound and Mefenamic acid exert their anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins. Prostaglandins are key signaling molecules involved in the inflammatory cascade, leading to vasodilation, increased vascular permeability, and pain sensitization.
References
- 1. Inhibition of prostaglandin biosynthesis by tolfenamic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Molecular docking, synthesis and biological screening of mefenamic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for Enfenamic Acid in Biological Samples
This guide provides a detailed comparison of various analytical methods for the quantification of Enfenamic acid in biological matrices. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental protocols to aid in the selection of the most appropriate analytical technique. The methods covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Overview of Validated Methods
The following tables summarize the quantitative performance data for different analytical methods used to determine this compound concentrations in biological samples.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Human Plasma | Human Serum |
| Linearity Range | 0.05 - 10 µg/mL[1][2] | 25 - 2000 ng/mL[3] |
| Accuracy (Bias) | ≤ 8%[1][2] | Not Reported |
| Precision (CV%) | ≤ 7.2% | Not Reported |
| Recovery | 99% | 110% |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 25 ng/mL |
| Internal Standard | Diclofenac | Diclofenac |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Human Plasma | Rat Plasma |
| Linearity Range | 20 - 6000 ng/mL | 413.18 - 401355.43 ng/mL |
| Accuracy (RE%) | Within ±15% of nominal | Within ±15% of nominal |
| Precision (CV%) | ≤ 15% | ≤ 15% |
| Recovery | 73% | Not Reported |
| Limit of Quantification (LOQ) | 20 ng/mL | 413.18 ng/mL |
| Internal Standard | Diclofenac | Mefenamic acid D4 |
Table 3: GC-MS Method Validation Parameters
| Parameter | Urine & Blood |
| Linearity Range | 2 - 10 µg/mL |
| Precision (RSD%) | ≤ 3.9% |
| Recovery | 96 - 98% |
| Limit of Detection (LOD) | 0.4 µg/mL |
| Limit of Quantification (LOQ) | 1.2 µg/mL |
| Derivatization | Required (e.g., silylation or with ethyl chloroformate) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used due to its simplicity and robustness for the quantification of this compound in human plasma.
Sample Preparation (Protein Precipitation)
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard (Diclofenac).
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4200 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Centrifuge at 16000 rpm for 5 minutes.
-
Inject 100 µL of the supernatant into the HPLC system.
Chromatographic Conditions
-
Column: Atlantis dC18 (dimensions not specified)
-
Mobile Phase: 0.025 M dibasic potassium phosphate (pH 6.0, adjusted with phosphoric acid) and acetonitrile (65:35, v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 278 nm
-
Run Time: 10 minutes
HPLC-UV Sample Preparation Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the determination of this compound in plasma.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma into a pre-labeled tube.
-
Add the internal standard (e.g., Diclofenac or Mefenamic acid D4).
-
Add extraction solvent (details not specified).
-
Vortex mix for a specified time.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue with the mobile phase.
-
Inject into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
Column: Thermo Hypurity C18, 50 × 4.6 mm, 5 µm
-
Mobile Phase: 2 mM ammonium acetate buffer and methanol (pH 4.5 adjusted with glacial acetic acid; 15:85, v/v)
-
Flow Rate: 0.75 mL/min
-
Ionization Mode: Negative ion mode
-
MRM Transitions:
-
This compound: m/z 240.0 → 196.3
-
Diclofenac (IS): m/z 294.0 → 250.2
-
-
Total Run Time: 1.75 minutes
LC-MS/MS Sample Preparation Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound, particularly in urine samples, though it often requires derivatization.
Sample Preparation and Derivatization
-
For urine samples, acid hydrolysis (e.g., with 2 M HCl at 100°C for 30 minutes) is typically required to hydrolyze glucuronide conjugates.
-
Extract the analyte from the sample matrix.
-
Derivatize the extracted this compound. A common method is silylation to create mono- or di-trimethylsilyl derivatives. Alternatively, derivatization with ethyl chloroformate can be used.
-
Inject the derivatized sample into the GC-MS system.
Chromatographic Conditions
-
Column: DB-1 (30 m × 0.32 mm i.d.)
-
Carrier Gas: Nitrogen
-
Flow Rate: 2.5 mL/min
-
Temperature Program:
-
Initial temperature: 150°C for 3 minutes
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Total Run Time: 13.2 minutes
GC-MS Sample Preparation Workflow
References
Comparative Analysis of Mefenamic Acid's Cross-Reactivity with Cyclooxygenase Targets
A Guide for Researchers in Drug Development and Inflammation Biology
This guide provides a detailed comparison of mefenamic acid's interaction with cyclooxygenase (COX) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). We present quantitative data on its inhibitory activity against COX-1 and COX-2 in comparison to other common NSAIDs, detail the experimental protocols used to determine these activities, and illustrate the relevant biological pathways and experimental workflows. This objective analysis is intended to support researchers and drug development professionals in understanding the specific molecular interactions and selectivity profile of mefenamic acid.
Introduction to Mefenamic Acid and NSAID Cross-Reactivity
Mefenamic acid is a non-steroidal anti-inflammatory drug belonging to the fenamate class.[1] Like other NSAIDs, its therapeutic effects—analgesia, anti-inflammation, and antipyresis—are primarily achieved by inhibiting the cyclooxygenase (COX) enzymes.[2][3][4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is inducible and plays a major role in inflammation and pain signaling.[5]
The concept of cross-reactivity among NSAIDs can be viewed from two perspectives: hypersensitivity reactions and target enzyme selectivity. From a pharmacological standpoint, which is the focus of this guide, cross-reactivity relates to how an NSAID interacts with different COX isoforms. The ratio of inhibition of COX-1 versus COX-2 is a critical determinant of a drug's efficacy and side-effect profile. High inhibition of COX-1 is associated with gastrointestinal side effects, while the anti-inflammatory benefits are largely attributed to COX-2 inhibition. Mefenamic acid is known to be a non-selective inhibitor, meaning it targets both COX-1 and COX-2.
Quantitative Comparison of COX Inhibition
The inhibitory potency of NSAIDs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity. The selectivity of an NSAID for COX-2 over COX-1 is often expressed as a selectivity index (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2.
The table below summarizes the IC50 values for mefenamic acid and other widely used NSAIDs against human COX-1 and COX-2. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source, substrate concentration, and assay type.
| Drug | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Mefenamic Acid | Fenamate | 0.04 | 3.0 | 0.013 |
| Ibuprofen | Propionic Acid | 12 | 80 | 0.15 |
| Naproxen | Propionic Acid | 0.1 | 1.9 | 0.05 |
| Diclofenac | Acetic Acid | 0.076 | 0.026 | 2.92 |
| Celecoxib | COX-2 Inhibitor | 82 | 6.8 | 12.06 |
| Meloxicam | Enolic Acid | 37 | 6.1 | 6.07 |
| Indomethacin | Acetic Acid | 0.009 | 0.31 | 0.029 |
Data compiled from multiple sources and should be considered representative. Absolute values may vary based on assay conditions.
Interestingly, some studies have reported that mefenamic acid acts as a weak, competitive inhibitor of COX-2 when arachidonic acid is the substrate, but as a potent, noncompetitive inhibitor when 2-arachidonoylglycerol (2-AG) is the substrate. This substrate-selective inhibition highlights a complex mechanism of action that is not fully captured by simple IC50 values. Crystal structure analysis has revealed that mefenamic acid binds within the cyclooxygenase channel of human COX-2 in an inverted orientation, with its carboxylate group interacting with key amino acid residues Tyr-385 and Ser-530 at the apex of the channel.
Signaling Pathway and Mechanism of Action
NSAIDs exert their effects by intercepting the arachidonic acid metabolic pathway. When cells are stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. By binding to the active site of COX enzymes, NSAIDs like mefenamic acid block this conversion, thereby reducing the production of these pro-inflammatory mediators.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is a cornerstone of NSAID research. Below is a generalized protocol for an in vitro cyclooxygenase inhibition assay, which can be adapted for colorimetric, fluorometric, or mass spectrometry-based detection methods.
Objective: To determine the IC50 values of a test compound (e.g., mefenamic acid) against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitors (e.g., Diclofenac, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine for colorimetric assays, or a specific probe for fluorometric assays)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer. Test compounds are typically prepared in a serial dilution to cover a wide concentration range.
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add a small volume of the diluted test compound, reference inhibitor, or vehicle control (e.g., DMSO) to the wells. Include wells for "enzyme control" (no inhibitor) and "blank" (no enzyme).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously, often using a multi-channel pipette.
-
Detection: Immediately begin monitoring the reaction progress using a microplate reader. For colorimetric or fluorometric assays, this involves measuring the change in absorbance or fluorescence over time (kinetic reading).
-
Data Analysis:
-
Calculate the initial reaction rate for each well from the linear portion of the kinetic curve.
-
Normalize the rates of the inhibitor-treated wells to the rate of the enzyme control (100% activity).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Mefenamic acid demonstrates non-selective, inhibitory activity against both COX-1 and COX-2 isoforms. While quantitative data shows it to be a potent inhibitor, particularly of COX-1, its cross-reactivity profile is complex and may be influenced by factors such as substrate availability. The provided data and protocols offer a framework for researchers to comparatively evaluate the enzymatic interactions of mefenamic acid and other NSAIDs. A thorough understanding of these interactions is essential for the rational design of new anti-inflammatory agents with improved efficacy and safety profiles.
References
- 1. Frontiers | Arachidonic Acid Metabolism Pathway Is Not Only Dominant in Metabolic Modulation but Associated With Phenotypic Variation After Acute Hypoxia Exposure [frontiersin.org]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. dvm360.com [dvm360.com]
Comparative Analysis of Enfenamic Acid and Ibuprofen on Prostaglandin E2 Levels: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of Enfenamic acid and Ibuprofen, two nonsteroidal anti-inflammatory drugs (NSAIDs), with a specific focus on their inhibitory effects on Prostaglandin E2 (PGE2) synthesis. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies for comparative studies, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction: Mechanism of Action
This compound, a member of the fenamate class, and ibuprofen, a propionic acid derivative, are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1] Both drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1][2] Prostaglandins, such as PGE2, are key mediators of inflammation, pain, and fever.[1]
The COX enzyme exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.
Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. Mefenamic acid, a close structural and functional analog of this compound, is also a non-selective COX inhibitor but has been reported to exhibit a preference for COX-2.
Data Presentation: Comparative Inhibitory Potency
| Compound | Target Enzyme | IC50 | Reference |
| Mefenamic Acid | hCOX-1 | 40 nM | |
| hCOX-2 | 3 µM | ||
| S-Ibuprofen | PGHS-1 (COX-1) | 2.1 µM | |
| PGHS-2 (COX-2) | 1.6 µM | ||
| Ibuprofen | mCOX-2 | Kᵢ of 80 ± 20 μM* |
*Note: This value represents the inhibitory constant (Kᵢ) for the inhibition of arachidonic acid oxygenation by murine COX-2. Discrepancies in reported IC50 values for ibuprofen may arise from different experimental conditions, such as the use of different enzyme sources (human vs. murine) and assay methodologies.
Experimental Protocols: Measurement of Prostaglandin E2 Levels
This section outlines a general protocol for an in vitro experiment to compare the effects of this compound and Ibuprofen on PGE2 production in a cell-based assay.
3.1. Cell Culture and Treatment
-
Cell Line: Use a suitable cell line that expresses COX enzymes, such as human macrophages (e.g., U937) or fibroblasts (e.g., 3T3).
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.
-
Induction of Inflammation (Optional): To upregulate COX-2 expression, cells can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) for a specified period.
-
Drug Treatment: Prepare stock solutions of this compound and Ibuprofen in a suitable solvent (e.g., DMSO). Dilute the stock solutions to various concentrations in cell culture media.
-
Incubation: Remove the existing media from the cells and replace it with the media containing the different concentrations of the test compounds or a vehicle control. Incubate for a predetermined time.
3.2. Sample Collection and Preparation
-
Supernatant Collection: After incubation, collect the cell culture supernatant, which will contain the secreted PGE2.
-
Cell Lysis (for intracellular measurement): To measure intracellular PGE2, aspirate the supernatant, wash the cells with a buffered saline solution, and then lyse the cells using a suitable lysis buffer.
-
Sample Storage: Store the collected supernatant or cell lysates at -80°C until analysis.
3.3. PGE2 Quantification
Prostaglandin E2 levels can be quantified using a variety of immunoassay techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA). A general procedure for a competitive ELISA is as follows:
-
Plate Coating: Use a microplate pre-coated with an antibody specific for PGE2.
-
Competitive Binding: Add the collected samples and a series of PGE2 standards to the wells, followed by the addition of a fixed amount of HRP-labeled PGE2. During incubation, the unlabeled PGE2 in the samples/standards will compete with the HRP-labeled PGE2 for binding to the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The HRP enzyme will catalyze a color change.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the PGE2 concentration in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
Caption: Prostaglandin E2 Synthesis Pathway and NSAID Inhibition.
Caption: Experimental Workflow for Comparative Analysis.
References
Head-to-Head Comparison: Enfenamic Acid and Diclofenac in a Preclinical Pain Model
An Objective Analysis of Analgesic Efficacy Supported by Experimental Data
For researchers and professionals in drug development, understanding the comparative efficacy of analgesic compounds is paramount. This guide provides a head-to-head comparison of Enfenamic acid and Diclofenac, two non-steroidal anti-inflammatory drugs (NSAIDs), in a widely used preclinical pain model. Due to the limited availability of direct comparative preclinical data for this compound, this guide utilizes data from its closely related fenamate compound, Mefenamic acid, as a surrogate to facilitate a meaningful comparison with the well-established analgesic, Diclofenac.
Quantitative Data Summary
The following table summarizes the analgesic efficacy of Mefenamic acid (as a proxy for this compound) and Diclofenac in the acetic acid-induced writhing test in mice. This test is a standard model for assessing peripherally acting analgesics.
| Parameter | Mefenamic Acid (as proxy for this compound) | Diclofenac | Pain Model | Animal Model |
| Analgesic Effect | Comparable to 1.3 mg/kg BW | ED₅₀: 14 mg/kg | Acetic Acid-Induced Writhing | Mice |
Experimental Protocols
Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a chemical pain model used to evaluate the analgesic activity of compounds. The intraperitoneal injection of acetic acid irritates the serous membranes, leading to the release of pain and inflammatory mediators, which in turn causes a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). The reduction in the number of writhes is an indicator of the analgesic efficacy of a test compound.[1][2]
Materials and Methods:
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Chemicals: Glacial acetic acid, Diclofenac sodium (standard), Mefenamic acid (test compound), and a vehicle (e.g., 0.5% Carboxymethylcellulose - CMC).
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The control group receives the vehicle, the standard group receives a known dose of Diclofenac, and the test groups receive varying doses of Mefenamic acid. Administration is typically oral or intraperitoneal.
-
After a set period (e.g., 15-30 minutes) to allow for drug absorption, each mouse is injected intraperitoneally with a 1% acetic acid solution.
-
Immediately after the acetic acid injection, the mice are placed in an observation chamber.
-
The number of writhes for each mouse is counted for a specific duration (e.g., 20-30 minutes).
-
-
Data Analysis: The percentage of pain inhibition is calculated using the following formula:
% Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
Visualizations
Experimental Workflow: Acetic Acid-Induced Writhing Test
Caption: Workflow of the acetic acid-induced writhing test.
Signaling Pathway: Mechanism of Action of NSAIDs
Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.
Discussion
Both this compound (represented by Mefenamic acid) and Diclofenac are effective analgesics that function through the inhibition of cyclooxygenase (COX) enzymes.[3] This inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation. The acetic acid-induced writhing model demonstrates the peripheral analgesic effects of these compounds.
Based on the available data, Diclofenac exhibits a clear dose-dependent analgesic effect in the writhing test. While direct quantitative data for this compound in this model is lacking, the comparable efficacy of Mefenamic acid at a low dose suggests that fenamates are potent analgesics.
It is important to note that the choice between these analgesics in a clinical or research setting would depend on a variety of factors including their pharmacokinetic profiles, potential side effects, and the specific type of pain being targeted. Further direct comparative studies of this compound and Diclofenac in various pain models would be beneficial to provide a more definitive assessment of their relative potencies and therapeutic windows.
References
Validating the Neuroprotective Effects of Mefenamic Acid In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective effects of mefenamic acid against other non-steroidal anti-inflammatory drugs (NSAIDs). The presented data, sourced from various preclinical studies, is intended to assist researchers in evaluating its potential as a neuroprotective agent. Detailed experimental protocols and visual representations of key signaling pathways are included to support further investigation.
Executive Summary
Mefenamic acid, a member of the fenamate class of NSAIDs, has demonstrated significant neuroprotective properties in various in vitro models of neurodegeneration. Its mechanisms of action appear to extend beyond the traditional cyclooxygenase (COX) inhibition associated with NSAIDs, encompassing modulation of the NLRP3 inflammasome, interaction with GABAA receptors, and reduction of oxidative stress. Comparative studies with other fenamates (meclofenamic acid, niflumic acid, flufenamic acid) and non-fenamate NSAIDs (ibuprofen, indomethacin, sodium salicylate) reveal a superior neuroprotective profile for the fenamate class in specific excitotoxicity paradigms.
Comparative Efficacy of Mefenamic Acid and Other NSAIDs
The following tables summarize the quantitative data from in vitro studies, comparing the neuroprotective effects of mefenamic acid with other NSAIDs.
Table 1: Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Hippocampal Neurons
| Compound | Concentration (µM) | Cell Death Reduction (%) | Reference |
| Mefenamic Acid | 100 | 79% | [1] |
| Meclofenamic Acid | 10 | 56% | [2][3] |
| 100 | Significant Reduction | [2][3] | |
| Niflumic Acid | 10 | 54% | |
| 100 | Significant Reduction | ||
| Flufenamic Acid | 100 | Significant Reduction | |
| Ibuprofen | 100 | No significant effect | |
| Indomethacin | 100 | No significant effect | |
| Sodium Salicylate | 100 | 65% |
Table 2: Modulation of Oxidative Stress and Apoptosis
| Compound | Assay | Model System | Effect | Quantitative Data | Reference |
| Mefenamic Acid | ROS Production | Primary hippocampal neurons | Reduction | 38% decrease at 30µM, 36% decrease at 100µM | |
| Nitric Oxide Production | Neuronal cells | Reduction | Data not available | ||
| Bcl-xL Expression | Neurally differentiated PC-12 cells | Upregulation | Data not available | ||
| Ibuprofen | Nitric Oxide Synthase (iNOS) Activity | Rat primary cerebellar glial cells | Reduction | IC50 of 0.76 mM | |
| Superoxide Production | Rat brain homogenate | Reduction | Significant reduction | ||
| Sodium Salicylate | Apoptosis | HL-60 cells | Induction | 50% viability at 5 mmol/L after 24h | |
| Caspase-3 Activation | SK-N-MC neurons | Inhibition of Mn-induced activation | Data not available |
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for in vitro validation of neuroprotective agents.
Caption: Mefenamic acid inhibits the NLRP3 inflammasome assembly.
Caption: Fenamates positively modulate GABAA receptors, enhancing neuronal inhibition.
Detailed Experimental Protocols
Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol is adapted from studies evaluating neuroprotection against excitotoxic insults.
a. Cell Culture:
-
Primary hippocampal or cortical neurons are isolated from embryonic day 18 (E18) rat fetuses.
-
Cells are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Cultures are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin for 9-14 days in vitro.
b. Treatment:
-
On the day of the experiment, the culture medium is replaced with a salt-glucose-glycine (SGG) buffer.
-
Cells are pre-incubated with various concentrations of mefenamic acid or other test compounds for 1-2 hours.
-
Glutamate is then added to a final concentration of 50-100 µM to induce excitotoxicity.
-
Control wells receive either no treatment or vehicle control.
c. Assessment of Cell Viability:
-
After 24 hours of incubation, cell viability is assessed using the MTT or LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
a. Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
b. Assay Procedure:
-
Following the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
a. Assay Procedure:
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate, cofactor, and diaphorase).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis
a. Cell Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
b. TUNEL Reaction:
-
Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
c. Staining and Visualization:
-
Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.
Caspase-3 Activity Assay
a. Cell Lysis:
-
Lyse the treated cells using a chilled cell lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
b. Caspase-3 Activity Measurement:
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm, which corresponds to the amount of pNA released by active caspase-3.
Western Blot for Bcl-2 Family Proteins
a. Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The in vitro evidence presented in this guide suggests that mefenamic acid possesses multifaceted neuroprotective properties that extend beyond its classification as a standard NSAID. Its ability to mitigate excitotoxicity, reduce oxidative stress, and potentially modulate apoptotic pathways warrants further investigation. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to validate and expand upon these findings. Future studies should focus on elucidating the precise molecular interactions and downstream signaling events to fully characterize the neuroprotective potential of mefenamic acid and other fenamates for the development of novel neurotherapeutic strategies.
References
- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - ID [thermofisher.com]
- 2. Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke [frontiersin.org]
Reproducibility of Mefenamic Acid's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), has demonstrated a range of biological effects beyond its well-established anti-inflammatory properties. Notably, it has been shown to exhibit cytotoxic, anti-proliferative, and pro-apoptotic activities in various cancer cell lines, sparking interest in its potential as an anticancer agent. This guide provides a comparative overview of the reproducibility of mefenamic acid's effects across different cell lines, supported by experimental data and detailed protocols.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of mefenamic acid have been evaluated in numerous cancer cell lines, with varying degrees of sensitivity observed. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparing these effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CT26 | Mouse Colon Carcinoma | >100 | [1] |
| HT-29 | Human Colorectal Adenocarcinoma | >100 | [1] |
| SW480 | Human Colorectal Adenocarcinoma | >100 | [1] |
| HCT116 | Human Colorectal Carcinoma | >100 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | ~20 | [1] |
| T24 | Human Bladder Carcinoma | ~20 | |
| A-549 | Human Lung Carcinoma | ~20 | |
| L-929 | Mouse Fibroblast | ~20 | |
| Chang | Human Liver | ~100-200 | |
| Huh-7 | Human Hepatocellular Carcinoma | ~100-200 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.
In a study comparing several cancer cell lines, mefenamic acid demonstrated significant cytotoxic effects on KB (oral squamous carcinoma), Saos-2 (osteosarcoma), and 1321N (astrocytoma) cells, reducing cell viability to approximately 75% at concentrations of 25 µM and higher. However, the U-87MG (glioblastoma) cell line was found to be resistant to mefenamic acid.
Induction of Apoptosis
A key mechanism underlying the anti-cancer effects of mefenamic acid is the induction of apoptosis, or programmed cell death. This has been observed in multiple cell lines through various experimental approaches.
In human liver cancer cell lines, Chang and Huh-7, treatment with 200 µM mefenamic acid led to a 3-fold and 6-fold increase, respectively, in the sub-G1 cell population, which is indicative of apoptosis. This was accompanied by an enhanced binding of Annexin V, a marker of early apoptosis, and increased activity of caspase-3, a critical executioner caspase.
Furthermore, in MCF-7 breast cancer cells, mefenamic acid treatment resulted in the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
Signaling Pathways Modulated by Mefenamic Acid
The cellular effects of mefenamic acid are mediated through its interaction with several key signaling pathways.
Cyclooxygenase (COX) Pathway
As an NSAID, the primary mechanism of action of mefenamic acid is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition is central to its anti-inflammatory effects.
Nrf2 Signaling Pathway
Mefenamic acid has also been shown to modulate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.
NF-κB Signaling Pathway
The NF-κB pathway, a key regulator of inflammation and cell survival, is another target of mefenamic acid. Its modulation can contribute to the pro-apoptotic effects of the drug.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability after treatment with mefenamic acid. Specific parameters may need to be optimized for different cell lines.
Materials:
-
96-well plates
-
Cell culture medium
-
Mefenamic acid stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of mefenamic acid in cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of mefenamic acid. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Annexin V-FITC Apoptosis Assay
This protocol outlines the steps for detecting apoptosis using Annexin V-FITC staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency and treat them with mefenamic acid at various concentrations for a specified time.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Conclusion
The reproducibility of mefenamic acid's effects, particularly its cytotoxic and pro-apoptotic activities, is evident across a range of cancer cell lines, although the sensitivity varies. The underlying mechanisms involve the modulation of key signaling pathways, including COX, Nrf2, and NF-κB. The provided experimental protocols offer a foundation for researchers to further investigate and compare the effects of mefenamic acid in their specific cell models of interest. Consistent and detailed experimental reporting will be crucial for building a comprehensive understanding of the therapeutic potential of this repurposed drug.
References
Comparative Analysis of the Ulcerogenic Potential of Enfenamic Acid and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ulcerogenic potential of Enfenamic acid and Aspirin, supported by available experimental data. Due to the limited direct comparative studies on this compound, this analysis includes data from closely related compounds within the fenamate class, namely Mefenamic acid and Tolfenamic acid, to provide a comprehensive overview.
Executive Summary
Both this compound and Aspirin are nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. Prostaglandins play a role in inflammation and pain, but also in protecting the gastrointestinal mucosa. The ulcerogenic potential of NSAIDs is largely attributed to the inhibition of the COX-1 isoform in the gastric lining. While Aspirin is a well-documented ulcerogenic agent, evidence suggests that fenamates, including this compound, may possess a more favorable gastrointestinal safety profile.
Data Presentation
Table 1: Comparative Ulcerogenic and Anti-inflammatory Effects of Fenamates and Aspirin
| Drug | Class | Ulcerogenic Effect | Anti-inflammatory/Analgesic Efficacy | Reference |
| Aspirin | Salicylate | High. Causes gastric mucosal damage, bleeding, and ulceration. | Effective for pain, fever, and inflammation. | [1] |
| Mefenamic Acid | Fenamate | Lower risk of gastrointestinal events compared to diclofenac in some populations.[2] Appears to cause less fecal blood loss than aspirin.[3] | Effective for mild to moderate pain. | [2][3] |
| Tolfenamic Acid | Fenamate | Significantly less irritating to the gastric mucosa than aspirin. No gastritis observed in a comparative human study. | Effective anti-inflammatory agent. |
Table 2: Inhibition of Prostaglandin Biosynthesis
| Drug | IC50 (µM) for PGE2 Synthesis Inhibition | Reference |
| Tolfenamic Acid | 0.64 | |
| Indomethacin | 0.76 | |
| Aspirin | 7000 |
Note: A lower IC50 value indicates a higher potency of inhibition.
Mechanism of Action and Ulcerogenesis
The primary mechanism of action for both this compound and Aspirin involves the inhibition of COX enzymes. However, the nature of this inhibition differs, which may contribute to their varying ulcerogenic potentials.
Aspirin acts as an irreversible inhibitor of both COX-1 and COX-2 enzymes through acetylation. The inhibition of COX-1 in the gastric mucosa leads to a decrease in the production of protective prostaglandins, resulting in reduced mucus and bicarbonate secretion, diminished mucosal blood flow, and consequently, an increased susceptibility to acid-induced damage.
Fenamates, including Mefenamic acid, are competitive and reversible inhibitors of COX-1 and COX-2. Some studies suggest that certain fenamates can act as substrate-selective inhibitors of COX-2. This reversible and potentially more selective inhibition may contribute to a lower incidence of gastrointestinal side effects compared to the irreversible and non-selective action of aspirin.
Signaling Pathway of NSAID-Induced Gastric Mucosal Damage
The following diagram illustrates the general pathway through which NSAIDs like aspirin and fenamates can lead to gastric mucosal damage.
References
- 1. Gastritis, duodenitis, and bleeding duodenal ulcer following mefenamic acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative safety of NSAIDs for gastrointestinal events in Asia-Pacific populations: A multi-database, international cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs and gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of N-Phenylethylanthranilic Acid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published methodologies for the synthesis of N-phenylethylanthranilic acid, a crucial intermediate in the pharmaceutical industry. By presenting data from various sources, this document serves as a form of independent verification, enabling researchers to evaluate and select the most suitable synthetic route for their specific needs. We will focus on the Ullmann condensation, a catalyst-free one-pot synthesis, and the Buchwald-Hartwig amination as a prominent alternative.
Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data from published synthetic protocols for N-phenylethylanthranilic acid and its analogues. This allows for a direct comparison of reaction efficiency and conditions.
| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Ullmann Condensation | 2-Chlorobenzoic acid, Aniline | Copper sulfate, Potassium carbonate | Dry Media | 90 seconds | 240 W (Microwave) | 98% | [1] |
| Ullmann Condensation | 2-Chlorobenzoic acid, Aniline | Copper, Potassium carbonate | Water | 5 hours | Not specified | 76% | [1] |
| Ullmann Condensation (Microwave) | 2-Chlorobenzoic acid, Aniline derivatives | Copper Iodide (CuI) | Aqueous Media | Not specified | Not specified | Good to Excellent | [2] |
| Catalyst-Free One-Pot Synthesis | 2-Chlorobenzonitrile, Aniline | None | DMSO, then Water | Reflux | Reflux | Not specified | [3] |
| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium catalyst, Ligand, Base | Toluene/DMF | 16 hours | 100 °C | High crude purity | [4] |
Experimental Protocols
Microwave-Assisted Ullmann Condensation
This protocol is adapted from a reported fast synthesis of N-phenylanthranilic acid derivatives.
Materials:
-
2-Chlorobenzoic acid (1.56 g, 0.01 mol)
-
Aniline (1.86 g, 0.02 mol)
-
Anhydrous potassium carbonate (0.69 g, 0.005 mol)
-
Anhydrous copper sulfate
Procedure:
-
A mixture of 2-chlorobenzoic acid, aniline, anhydrous potassium carbonate, and a catalytic amount of anhydrous copper sulfate is prepared.
-
The mixture is subjected to microwave irradiation at 240 W for 90 seconds.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified using appropriate techniques.
Catalyst-Free One-Pot Synthesis
This method provides a more environmentally friendly approach by avoiding heavy metal catalysts.
Materials:
-
2-Chlorobenzonitrile (1.0 mol)
-
Aniline (1.2 mol)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Dilute hydrochloric acid
Procedure:
-
Dissolve 2-chlorobenzonitrile and aniline in dried DMSO.
-
The solution is refluxed for a specified period.
-
Water is then added, and the reflux is continued.
-
After the reaction is complete, the mixture is cooled and neutralized with dilute hydrochloric acid to precipitate the product.
-
The solid product is filtered, washed, and dried.
Buchwald-Hartwig Amination (General Protocol)
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of amines, which can be adapted for the synthesis of N-phenylethylanthranilic acid.
Materials:
-
Aryl halide (e.g., 2-bromobenzoic acid)
-
Amine (e.g., phenylethylamine)
-
Palladium pre-catalyst (e.g., XPhos Pd G2)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene/DMF mixture)
Procedure:
-
In an inert atmosphere glovebox, combine the aryl halide, amine, palladium pre-catalyst, ligand, and base in a reaction vessel.
-
Add the solvent and seal the vessel.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated, and the crude product is purified by chromatography.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic methodology.
Caption: Workflow for the Ullmann Condensation.
Caption: Workflow for the Catalyst-Free Synthesis.
Caption: Workflow for the Buchwald-Hartwig Amination.
Concluding Remarks
The choice of synthetic route for N-phenylethylanthranilic acid depends on several factors, including desired yield, reaction time, cost, and environmental considerations. The microwave-assisted Ullmann condensation offers a remarkably fast and high-yielding option. The catalyst-free method presents a "greener" alternative by eliminating the need for a metal catalyst. The Buchwald-Hartwig amination, while potentially more expensive due to the palladium catalyst, is a versatile and powerful method for C-N bond formation with a broad substrate scope and typically high efficiency. Researchers are encouraged to consider these trade-offs when selecting a protocol for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies_Chemicalbook [chemicalbook.com]
- 4. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity of Enfenamic acid for COX isoforms compared to celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase (COX) isoform selectivity of Enfenamic acid, a non-steroidal anti-inflammatory drug (NSAID), and Celecoxib, a selective COX-2 inhibitor. This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding the distinct pharmacological profiles of these two compounds. For the purposes of this guide, Mefenamic acid, a closely related fenamate NSAID, is used as a proxy for this compound due to the greater availability of specific inhibitory data. Both share the same N-phenylanthranilic acid core structure.
Quantitative Comparison of Inhibitory Activity
The selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. This is typically quantified by comparing the 50% inhibitory concentrations (IC50) for each isoform. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-2) / IC50 (COX-1) is often used to express the selectivity index; a lower ratio suggests a preference for COX-1 inhibition, while a higher ratio indicates COX-2 selectivity.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) |
| Mefenamic Acid | 40 nM[1][2] | 3 µM (3000 nM)[1][2] | 0.013 |
| Celecoxib | 82 µM (82000 nM)[3] | 6.8 µM (6800 nM) | 12 |
Note: The data presented is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
The determination of COX isoform selectivity is paramount in the development and characterization of NSAIDs. Below are detailed methodologies for commonly employed in vitro assays.
In Vitro COX Inhibition Assay (Purified Enzyme)
This method utilizes purified recombinant human COX-1 and COX-2 enzymes to determine the inhibitory potential of a test compound.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., colorimetric, fluorometric, or for LC-MS/MS analysis)
-
96-well microplate
-
Plate reader or LC-MS/MS instrument
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.
-
Inhibitor Addition: Add varying concentrations of the test compounds (or vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 2-10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction using a suitable agent (e.g., a strong acid).
-
Detection: Measure the product formation (e.g., Prostaglandin E2) using a suitable detection method. For colorimetric or fluorometric assays, a specific probe is used that reacts with the product to generate a signal. For LC-MS/MS, the product is directly quantified.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by measuring the synthesis of prostaglandins in a whole blood matrix.
Materials:
-
Freshly drawn human venous blood (anticoagulated with heparin)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test compounds (this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Incubator
-
Centrifuge
-
ELISA or LC-MS/MS for prostaglandin measurement
Procedure:
-
COX-1 Activity:
-
Aliquot whole blood into tubes.
-
Add varying concentrations of the test compound or vehicle control.
-
Allow blood to clot at 37°C for 1 hour to induce maximal thromboxane B2 (TXB2) production (a measure of COX-1 activity).
-
Centrifuge to separate the serum.
-
Measure TXB2 concentration in the serum.
-
-
COX-2 Activity:
-
Aliquot whole blood into tubes.
-
Add LPS to induce COX-2 expression and incubate for 24 hours at 37°C.
-
Add varying concentrations of the test compound or vehicle control and incubate for a specified time.
-
Add a stimulus (e.g., calcium ionophore) to initiate prostaglandin synthesis.
-
Centrifuge to separate the plasma.
-
Measure Prostaglandin E2 (PGE2) concentration in the plasma (a measure of COX-2 activity).
-
-
Data Analysis: Calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.
Visualizing the Mechanisms
To better understand the context of COX inhibition, the following diagrams illustrate the prostaglandin biosynthesis pathway and a typical experimental workflow for assessing COX inhibition.
Caption: Prostaglandin Biosynthesis Pathway and Sites of Inhibition.
Caption: In Vitro COX Inhibition Assay Workflow.
References
Safety Operating Guide
Proper Disposal of Enfenamic Acid: A Guide for Laboratory Professionals
Introduction
Enfenamic acid, also known under the synonym Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) widely used in research and development.[1][2][3] Proper disposal of unused, expired, or contaminated this compound is crucial to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. Improper disposal, such as flushing down the drain or mixing with non-hazardous waste, can lead to the contamination of water supplies and soil, potentially harming wildlife and human health.[4][5] This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound from a laboratory setting.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). State and local regulations may also apply and can be more stringent than federal laws. It is the responsibility of the waste generator to ensure that all disposal activities comply with the relevant regulations.
Hazard Classification
This compound is considered a hazardous substance. It is harmful if swallowed and may cause skin, eye, and respiratory irritation. Due to its potential environmental impact, it must be disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data related to the hazardous nature of Mefenamic Acid, which should inform handling and disposal procedures.
| Data Point | Value | Species | Reference |
| Oral LD50 | 525 mg/kg | Mouse | |
| Oral LD50 | 740 mg/kg | Rat | |
| Intraperitoneal LD50 | 120 mg/kg | Mouse | |
| Intraperitoneal LD50 | 327 mg/kg | Rat |
Experimental Protocols Cited
The data presented in this document are based on standardized toxicological studies (LD50 tests) as reported in the Safety Data Sheets. These experiments are not detailed here, but the results underscore the need for careful handling and disposal of this compound.
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation
-
Identify: Clearly identify all this compound waste, including pure substance, contaminated labware (e.g., gloves, weighing boats, pipette tips), and solutions containing the compound.
-
Segregate: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container.
2. Containment and Labeling
-
Container: Use a compatible, leak-proof container with a secure lid. The container must be in good condition and made of a material that will not react with the chemical.
-
Labeling: Label the container clearly with the words "Hazardous Waste," the name "this compound" or "Mefenamic Acid," and the date accumulation started. The label should also indicate the specific hazards (e.g., "Toxic," "Irritant").
3. Storage
-
Location: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents. The storage area should be well-ventilated.
-
Duration: Adhere to the time limits for the accumulation of hazardous waste as specified by the EPA and your institution's policies.
4. Disposal
-
Licensed Disposal Company: Arrange for the pickup and disposal of the this compound waste through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this service.
-
Do Not:
-
Flush this compound down the drain.
-
Dispose of this compound in the regular trash.
-
Incinerate the waste unless it is done in a licensed hazardous waste incinerator.
-
5. Spill Management
In the event of a spill:
-
Minor Spills (Dry):
-
Avoid generating dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.
-
Use a dry clean-up procedure, such as sweeping or vacuuming with a HEPA-filtered vacuum.
-
Place the collected material in a labeled hazardous waste container for disposal.
-
-
Major Spills:
-
Evacuate the area and alert emergency responders and your institution's EHS department.
-
Prevent the spill from entering drains or water courses.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
Environmental Impact
Studies have shown that the release of pharmaceuticals into the environment can have a significant impact on plant growth and aquatic ecosystems. While some research indicates that mefenamic acid may pose a lower environmental risk compared to other NSAIDs, proper disposal is still essential to minimize any potential adverse effects. The persistence of some pharmaceuticals in water bodies highlights the importance of preventing their entry into the environment.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mefenamic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mefenamic Acid, referred to herein by its common, albeit slightly inaccurate, name "Enfenamic Acid" as per the user's request. Adherence to these procedural steps and disposal plans is critical for operational safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling Mefenamic Acid, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. | Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] |
| Hands | Impervious gloves. | The selection of gloves should be based on an evaluation of the possible hazards, duration of use, and the chemical resistance and physical properties of the glove material.[1][2] |
| Body | Laboratory coat, protective clothing. | A complete suit protecting against chemicals may be required depending on the concentration and amount of the substance handled.[1][3] |
| Respiratory | NIOSH-approved respirator. | Required when engineering controls are insufficient to keep airborne concentrations low, or if significant quantities of dust may become airborne. Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. |
Hazard Identification and Safety Precautions
Mefenamic Acid is harmful if swallowed and may cause skin and eye irritation. It is crucial to handle it in accordance with good industrial hygiene and safety practices.
Key Safety Precautions:
-
Avoid contact with skin, eyes, and personal clothing.
-
Wash hands thoroughly after handling.
-
Use only with adequate ventilation to keep airborne concentrations low.
-
Minimize dust generation and accumulation.
-
Do not eat, drink, or smoke when using this product.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.
Procedural Workflow for Handling Mefenamic Acid
The following diagram outlines the standard operating procedure for safely handling Mefenamic Acid in a laboratory setting.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
Spill Cleanup:
-
Wear appropriate personal protective equipment.
-
For minor spills, use dry clean-up procedures and avoid generating dust. Vacuum or sweep up the material and place it in a suitable, sealed disposal container.
-
For major spills, alert emergency responders and evacuate unnecessary personnel.
-
Prevent spillage from entering drains or waterways.
-
Wash the spill area thoroughly with water.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
-
If on Skin: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.
-
If in Eyes: Immediately flush open eyes with running water for at least 15 minutes.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
Disposal Plan
Proper disposal of Mefenamic Acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method | Regulatory Considerations |
| Unused Product | Dispose of as hazardous waste. | Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations. |
| Contaminated Materials (e.g., PPE, labware) | Place in a sealed, labeled container for disposal. | Handle in accordance with local, state, and federal regulations. |
| Empty Containers | Do not reuse containers. Dispose of as unused product. | Puncture containers to prevent re-use and dispose of at an authorized landfill. |
Key Disposal Guideline: Do not let the product enter drains, other waterways, or soil.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
